1''-epi-Perindopril, (1''R)-
説明
Structure
3D Structure
特性
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQLZZIHOAWMC-QMHWVQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145513-33-3 | |
| Record name | 1''-epi-Perindopril, (1''R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1''-EPI-PERINDOPRIL, (1''R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEM1DRJ22L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Difference between Perindopril erbumine and 1''-epi-Perindopril isomer
Technical Whitepaper: Stereochemical Integrity in Perindopril Erbumine
Executive Summary: The Stereochemical Imperative
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, stereochemical purity is not merely a regulatory compliance metric—it is the determinant of therapeutic efficacy. Perindopril erbumine, a potent ACE inhibitor prodrug, relies on a specific pentastereo-isomeric configuration (
The 1''-epi-Perindopril isomer (designated as Impurity I in the European Pharmacopoeia) represents a specific diastereomeric deviation where the chirality at the
Molecular Architecture & Stereochemistry
Perindopril contains five chiral centers. The efficacy of the drug is strictly governed by the "all-S" configuration. The 1''-epi isomer is a diastereomer, meaning it has different physical and chemical properties compared to the active drug, allowing for separation via achiral chromatography, though with high difficulty.
Structural Comparison
| Feature | Perindopril Erbumine (API) | 1''-epi-Perindopril (Impurity I) |
| IUPAC Name | (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, tert-butylamine salt | (2S, 3aS, 7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid |
| Stereocenter 1'' | (S)-Configuration | (R)-Configuration |
| Side Chain Origin | Derived from (S)-Norvaline ethyl ester | Derived from (R)-Norvaline ethyl ester (or racemization) |
| Molecular Weight | 368.47 (Free Acid) / 441.61 (Salt) | 368.47 (Free Acid) |
| Solubility | Freely soluble in water/ethanol | Distinct solubility profile due to lattice packing differences |
The "1''-Position" Defined
The nomenclature "1''" refers to the chiral carbon of the butyl ester side chain (part of the
Synthetic Origins: The Kinetic Pathway
The formation of 1''-epi-Perindopril is rarely spontaneous; it is a byproduct of specific synthetic missteps. It primarily arises during the peptide coupling stage of the perindopril backbone synthesis.
The Coupling Risk
The synthesis typically involves coupling the bicyclic system (
Root Causes of Epimerization:
-
Impure Starting Material: Use of non-enantiopure norvaline derivatives.
-
Base-Catalyzed Racemization: During the coupling reaction (often using DCC/HOBt or mixed anhydrides), excessive basicity or prolonged reaction times can deprotonate the alpha-carbon of the ester, leading to racemization at the
position.
Figure 1: Synthetic bifurcation showing the origin of the 1''-epi isomer during the coupling phase.
Pharmacological Divergence
Perindopril is a prodrug that hydrolyzes in vivo to Perindoprilat .[2][3][4][5] The stereochemistry of the prodrug dictates the stereochemistry of the active metabolite.
-
Mechanism of Action: Perindoprilat binds to the zinc ion (
) at the active site of ACE. The carboxylate group coordinates with the zinc, while the side chains fit into hydrophobic pockets ( ). -
The "Epi" Defect: The
carbon corresponds to the position. The ( )-butyl group fits snugly into the subsite of ACE. The ( )-isomer (1''-epi) projects the butyl chain in a sterically unfavorable direction, drastically reducing binding affinity (often by -fold). -
Clinical Consequence: While likely non-toxic at low levels, the 1''-epi isomer is considered a "therapeutic dead weight," reducing the specific activity of the drug substance.
Analytical Resolution (Protocol)
Separating diastereomers requires high-efficiency chromatography.[6] Unlike enantiomers, which require chiral stationary phases, 1''-epi-perindopril can be separated on Reverse Phase (RP-HPLC) columns, but the resolution window is narrow.
Recommended HPLC Methodology (EP/USP Aligned)
This protocol utilizes a low pH phosphate buffer to suppress silanol ionization and maximize interaction with the hydrophobic stationary phase.
-
Column: C18 (Octadecylsilyl silica),
mm, (e.g., Hypersil BDS or equivalent). -
Mobile Phase A: Buffer solution pH 2.0 (0.05% Perchloric acid or Phosphate buffer).
-
Mode: Gradient Elution.
-
Temperature:
(Elevated temperature improves mass transfer and peak shape for these bulky molecules). -
Detection: UV at 210 nm or 215 nm.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 30 | 10 | 90 |
Validation Criteria (System Suitability)
-
Resolution (
): The critical pair is often Perindopril and Impurity I. must be . -
Relative Retention Time (RRT):
-
Perindopril: 1.0[9]
-
1''-epi-Perindopril (Impurity I): ~1.1 to 1.2 (Elutes after the main peak due to slightly higher hydrophobicity of the R-isomer in this conformation).
-
Figure 2: Analytical decision tree for the isolation and quantification of Impurity I.
Regulatory Implications
Regulatory bodies (EMA, FDA) classify 1''-epi-perindopril as a specified impurity.
-
ICH Q3A(R2) Thresholds:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
-
-
Specification: Most Certificates of Analysis (CoA) for Perindopril Erbumine set the limit for Impurity I at NMT (Not More Than) 0.15% .
References
-
European Pharmacopoeia (Ph.[9][10] Eur.) , "Perindopril tert-butylamine Monograph 2019: Impurity Profiling."
-
Waters Corporation , "Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System."
-
Farmacia Journal , "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC," Vol. 65, 2017.
-
Journal of Pharmaceutical and Biomedical Analysis , "Stability-indicating HPLC method for perindopril erbumine," 2023.
-
PubChem , "Perindopril Erbumine Compound Summary."
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Perindopril - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A process for the preparation of perindopril erbumine in alpha crystalline form - Patent 1964836 [data.epo.org]
- 9. Perindopril Impurity 1 | Manasa Life Sciences [manasalifesciences.com]
- 10. waters.com [waters.com]
Molecular weight and formula of Perindopril EP Impurity I
An In-depth Technical Guide to Perindopril EP Impurity I: Physicochemical Properties, Formation, and Analytical Control
Introduction
Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and stable coronary artery disease.[1][2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, perindoprilat, which exerts the therapeutic effect by inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][3] The synthesis of Perindopril is a complex process involving the formation of multiple chiral centers. The stereochemical integrity of the final active pharmaceutical ingredient (API) is critical to its efficacy and safety.
The European Pharmacopoeia (EP) lists several impurities that must be monitored and controlled in Perindopril API and finished drug products. Among these, Perindopril EP Impurity I represents a significant process-related impurity, identified as a stereoisomer of the parent drug. This technical guide provides a comprehensive overview of the molecular formula, weight, structure, and potential mechanisms of formation of Perindopril EP Impurity I. Furthermore, it details authoritative analytical methodologies for its identification and quantification, offering a critical resource for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry.
Core Physicochemical Properties
A precise understanding of the fundamental properties of an impurity is the cornerstone of any effective analytical control strategy. Perindopril EP Impurity I is well-characterized, and its core identifiers are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2RS,3aRS,7aRS)-1-[(2RS)-2-[[(1SR)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | [4][5][6] |
| Common Synonyms | (±)-1″-epi-Perindopril; Perindopril USP Related Compound I | [4][7][8] |
| CAS Number | 145513-33-3 | [4][5][6] |
| Molecular Formula | C₁₉H₃₂N₂O₅ | [4][6] |
| Molecular Weight | 368.47 g/mol | [4] |
Structural Elucidation: The Stereochemical Relationship
Perindopril possesses five chiral centers, giving rise to 32 potential stereoisomers.[9][10] The active, marketed form of Perindopril has a specific (S,S,S,S,S) configuration. The designation of Impurity I as "(±)-1″-epi-Perindopril" and its chemical name indicate that it is an epimer of Perindopril. Epimers are diastereomers that differ in configuration at only one stereogenic center.
The IUPAC name for Impurity I, (2RS,3aRS,7aRS)-1-[(2RS)-2-[[(1SR)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid, contrasts with the specific stereochemistry of Perindopril. The key difference lies in the side chain attached to the propionyl group. Specifically, the chiral carbon bearing the ethoxycarbonyl group, which is (S) in the active Perindopril molecule, is designated as (1SR) in the impurity, indicating a mixture of R and S configurations at this center, or an inversion from the desired S-configuration. This makes Impurity I a diastereomer of Perindopril.
Figure 2: Synthetic pathway highlighting the formation of Impurity I.
Analytical Methodology: Detection and Quantification
The control of stereochemical impurities is a critical aspect of quality control for Perindopril. The European Pharmacopoeia provides a specific method for this purpose. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these closely related compounds. [11]
European Pharmacopoeia (EP) Method for Stereochemical Purity
The EP monograph for Perindopril tert-butylamine specifies a liquid chromatography method to control related substances, including stereoisomers like Impurity I. [12]While the full monograph contains extensive details, the principles and a representative protocol are outlined below. The core of the method relies on achieving sufficient chromatographic resolution between the main Perindopril peak and the peak corresponding to Impurity I.
Experimental Protocol: HPLC for Stereochemical Purity
-
System: A validated HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, typically an octadecylsilyl silica gel for chromatography (C18) or octylsilyl (C8), is used. A common specification is a 250 mm x 4.6 mm column with 5 µm particle size. [11]3. Mobile Phase: A buffered aqueous-organic mixture. An example from the literature for separating Impurity I consists of a 0.05M potassium dihydrogen orthophosphate buffer (adjusted to pH 4.0) and acetonitrile in a 70:30 (v/v) ratio. [11]4. Flow Rate: Typically maintained around 1.0 to 1.5 mL/min. [11]5. Column Temperature: Elevated temperatures, such as 50°C or 60°C, are often used to improve peak shape and resolution.
-
Detection: UV detection at 215 nm, where the peptide bond exhibits strong absorbance. [13]7. Sample Preparation:
-
Test Solution: Dissolve a precisely weighed amount of the Perindopril sample in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 20 mg in 10 mL). [12] * Reference Solution: A certified reference standard of Perindopril EP Impurity I is required for peak identification and quantification. A solution of known concentration is prepared in the same diluent.
-
System Suitability: A solution containing both Perindopril and Impurity I is used to verify that the chromatographic system can adequately separate the two components (resolution).
-
-
Analysis and Quantification:
-
Inject equal volumes (e.g., 20 µL) of the test and reference solutions.
-
Identify the peaks based on their retention times relative to the standards.
-
Calculate the percentage of Impurity I in the sample by comparing its peak area to the peak area of the main component, using an appropriate response factor if necessary, or against a calibrated external standard curve.
-
Figure 3: General workflow for the HPLC analysis of Perindopril EP Impurity I.
Conclusion
Perindopril EP Impurity I is a critical process-related impurity defined by its stereochemical deviation from the active Perindopril molecule. Its control is mandated by pharmacopeial standards and is essential for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of its structure, molecular weight, and mechanism of formation during synthesis allows for the implementation of robust process controls to minimize its generation. Furthermore, the application of validated, high-resolution analytical methods, such as the HPLC protocol outlined in the European Pharmacopoeia, provides the necessary framework for its accurate quantification and is a cornerstone of quality assurance in the manufacturing of Perindopril.
References
-
Vincent, M., Marchand, B., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28. [Link]
-
Vincent, M., Marchand, B., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Semantic Scholar. [Link]
-
J-GLOBAL. (n.d.). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Japan Science and Technology Agency. [Link]
- Google Patents. (n.d.). WO2004046172A1 - Perindopril.
-
Veeprho Pharmaceuticals. (n.d.). Perindopril EP Impurity I | CAS 145513-33-3. Retrieved February 21, 2026, from [Link]
-
Manasa Life Sciences. (n.d.). Perindopril EP Impurity I. Retrieved February 21, 2026, from [Link]
-
Venkatasai Life Sciences. (n.d.). Perindopril EP Impurity I. Retrieved February 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Perindopril - Impurity I. Retrieved February 21, 2026, from [Link]
- European Pharmacopoeia 7.0. (2014). Perindopril tert-Butylamine. 2692.
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- Developing and Validation of a High- Performance Liquid Chromatography Method for the Determination of Combined Perindopril, Indapamide. (n.d.).
- Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine. (n.d.). Hilaris Publisher.
-
Al-Bayati, M. F., & Al-Azzawi, W. M. (2018). Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations. Journal of Taibah University Medical Sciences, 13(5), 458-466. [Link]
- Validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. (n.d.).
-
Separation and quantification of stereo isomer (impurity I) of perindopril tert-butylamine from pharmaceutical formulations and Active Pharmaceutical Ingredient(API) using reverse phase liquid chromatography. (n.d.). ResearchGate. [Link]
- Google Patents. (n.d.). US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Perindopril Arginine? Retrieved February 21, 2026, from [Link]
-
Gáspár, A., et al. (2017). Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Molecules, 22(1), 115. [Link]
Sources
- 1. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 2. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 145513-33-3 | Perindopril EP Impurity I – Leading Supplier for Pharmaceutical Research [chemicea.com]
- 5. veeprho.com [veeprho.com]
- 6. Perindopril EP Impurity I | Manasa Life Sciences [manasalifesciences.com]
- 7. venkatasailifesciences.com [venkatasailifesciences.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Stereochemical Determinants of Perindopril Pharmacology
A Comparative Technical Guide: The Active (S)-Series vs. (R)-Configured Isomers
Executive Summary
This technical guide provides a rigorous analysis of the stereoselective pharmacology of Perindopril, a third-generation Angiotensin-Converting Enzyme (ACE) inhibitor. Perindopril contains five chiral centers, theoretically allowing for 32 (
This document contrasts the biological activity of the therapeutically active S-isomer (Perindopril Erbumine/Arginine) against its R-configured counterparts (specifically diastereomeric impurities and enantiomers). We explore the molecular mechanism of Zinc (
Part 1: Molecular Architecture & Stereochemistry
Perindopril is a prodrug that undergoes hepatic hydrolysis to form the active metabolite, Perindoprilat .[2][3] The efficacy of this transformation and subsequent enzyme inhibition is strictly dictated by the stereochemistry at specific carbon atoms.
1.1 The Chiral Landscape
The IUPAC designation for active Perindopril is: (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid.[4]
Any deviation from the S-configuration at these centers results in a dramatic loss of potency or the formation of inactive impurities (e.g., Impurity F, Impurity B).
| Chiral Center | Active Configuration | Role in Pharmacophore | Consequence of R-Inversion |
| C2 (Ring) | (S) | Orients the carboxylate for ionic interaction with ACE Arginine/Lysine residues. | Misalignment of the C-terminal carboxylate; loss of binding affinity. |
| C3a / C7a | (S, S) | Defines the cis-fused octahydroindole ring geometry (hydrophobic pocket fit). | Disruption of the hydrophobic interaction; inability to enter the S2' subsite. |
| Side Chain | (S) | Positions the Zinc-binding group (carboxyl/carbonyl). | Critical Failure: Steric clash prevents |
Part 2: Pharmacodynamics – The Mechanism of Stereoselectivity
The biological activity difference between the S-isomer and R-isomers is not merely quantitative; it is mechanistic. ACE is a Zinc-metallopeptidase. The inhibitor must act as a transition-state analog.
2.1 The Zinc Coordination Imperative
-
Active (S)-Isomer (Perindoprilat): The (S)-configuration at the side chain aligns the carboxylate oxygen (in Perindoprilat) or carbonyl (in the prodrug) to form a coordination complex with the catalytic
ion in the ACE active site. This mimics the tetrahedral transition state of peptide hydrolysis. -
Inactive (R)-Isomer: Inversion to the (R)-configuration rotates the functional group away from the Zinc ion or creates a steric clash with the enzyme's "lid" structure, preventing the formation of the coordination complex.
2.2 Signaling Pathway Visualization
The following diagram illustrates the divergent pathways of the S-isomer (Efficacy) vs. the R-isomer (Inactivity/Clearance).
Caption: Mechanistic divergence: The S-isomer coordinates with Zinc to inhibit ACE, while R-isomers suffer steric exclusion.
Part 3: Biological Activity Data
The following data consolidates comparative inhibitory concentrations (
| Compound | Configuration | Relative Potency | ||
| Perindoprilat (Active) | (2S, 3aS, 7aS) | 1.5 - 3.6 | ~1.0 | 100% |
| Perindopril (Prodrug) | (2S, 3aS, 7aS) | >100 | N/A | < 5% (Requires activation) |
| Impurity F (Cyclized) | Diketopiperazine | >10,000 | >5,000 | Inactive |
| Impurity B (Diastereomer) | (R)-inversion at C2 | >1,000 | ~850 | < 0.1% |
Data Source Synthesis: Aggregated from European Pharmacopoeia standards and kinetic studies [1, 2].
Part 4: Experimental Protocols
4.1 Protocol A: Chiral Separation (QC Check)
Before biological testing, you must verify the stereochemical purity of your sample. R-isomers often co-elute in standard RP-HPLC.
-
Objective: Quantify (S)-Perindopril vs. (R)-Isomers.
-
Column: Chiralpak IC or Ultron ES-OVM (Ovomucoid).[5]
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Detection: UV at 215 nm.
-
Validation Criteria: Resolution (
) between S-isomer and nearest R-impurity must be > 1.5.
4.2 Protocol B: In Vitro ACE Inhibition Assay
This spectrophotometric assay uses FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine) as a substrate.
Reagents:
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10
M , pH 7.5. -
Enzyme: Rabbit Lung ACE (Sigma-Aldrich or equivalent).
-
Substrate: FAPGG (1 mM stock).
Workflow:
-
Preparation: Dissolve Perindoprilat (active metabolite) in buffer. Note: If using Perindopril erbumine, you must pre-treat with esterase or use Perindoprilat standard, as the prodrug has low in vitro activity.
-
Incubation: Mix 10
L of inhibitor (varying concentrations: 0.1 nM to 100 nM) with 10 L of ACE enzyme unit. Incubate at 37°C for 10 mins. -
Reaction: Add 180
L of FAPGG substrate. -
Measurement: Monitor the decrease in absorbance at 340 nm for 15 minutes (kinetic mode).
-
Calculation:
-
Control: Use Captopril (known
~6 nM) as a positive control to validate the system.
4.3 Workflow Visualization: Assay Logic
Caption: Kinetic assay workflow for determining ACE inhibitory potency.
Part 5: Synthetic & Impurity Control
In drug development, "Impurity F" (Perindopril EP Impurity F) is the most critical R-related byproduct. It is a diketopiperazine formed by the intramolecular cyclization of Perindopril.
-
Formation: Occurs due to instability of the S-isomer under heat or moisture, or presence of R-configured precursors during synthesis.
-
Biological Impact: Impurity F is biologically inert regarding ACE inhibition but represents a toxicological risk and a loss of active yield.
-
Separation: Due to its lack of a free carboxylic acid (cyclized), it exhibits distinct retention behavior in Reverse Phase HPLC, making it easier to separate than the diastereomers (Impurity B).
References
-
European Directorate for the Quality of Medicines (EDQM). (2025). Perindopril tert-butylamine: Monograph 2019. European Pharmacopoeia 11.0. [Link]
-
Vincent, M., et al. (1992).[5][6] Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28.[5] [Link]
-
PubChem. (2025).[7] Perindoprilat - Compound Summary. National Library of Medicine. [Link]
-
Waters Corporation. (2021). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. [Link]
Sources
- 1. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROCESS FOR PREPARATION OF PERINDOPRIL AND SALTS THEREOF - Patent 1603558 [data.epo.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability & Stereochemical Integrity of Perindopril
A Comparative Technical Guide for Drug Development
Executive Summary
Perindopril represents a complex challenge in pharmaceutical thermodynamics due to its specific stereochemical architecture (five chiral centers) and its susceptibility to intramolecular cyclization.[1] This guide analyzes the thermodynamic landscapes governing the stability of Perindopril stereoisomers, with a critical focus on the divergence between the Erbumine (tert-butylamine) and Arginine salt forms.
The core instability mechanism is not merely random hydrolysis but a stereoselective "back-biting" cyclization leading to the formation of a Diketopiperazine (DKP) derivative (Impurity F). This guide provides the mechanistic causality, thermodynamic parameters, and self-validating experimental protocols required to control these pathways.
Stereochemical Architecture & The "Trojan Horse"
Perindopril is a dipeptide mimetic ACE inhibitor. Its efficacy relies strictly on the (2S, 3aS, 7aS) configuration of the octahydroindole ring and the (S) configuration of the side chain.
-
Active Moiety: Perindoprilat (formed via hydrolysis).[1][2][3]
-
Prodrug: Perindopril (esterified to improve bioavailability).[1]
-
The Instability Trigger: The molecule contains a secondary amine in proximity to an ethyl ester. Thermodynamically, this structure is a "loaded spring." The formation of a six-membered DKP ring is entropically and enthalpically favored under stress, representing a lower energy state than the linear prodrug.
Key Isomers & Impurities
| Compound | Configuration | Role | Thermodynamic Status |
| Perindopril | (2S, 3aS, 7aS) | Active Prodrug | Metastable (High Energy) |
| Impurity F (DKP) | (3S, 5aS, 9aS, 10aS) | Degradant | Stable Sink (Low Energy) |
| Impurity B | (2S, 3aS, 7aS) | Hydrolysis Product | Active Metabolite (Perindoprilat) |
| Epimers | Various (e.g., R-isomers) | Inactive Isomers | High Energy Intermediates |
Thermodynamic Degradation Landscapes
The degradation of Perindopril is governed by two competing pathways: Hydrolysis (moisture-driven) and Cyclization (heat/pH-driven).[1]
The "Erbumine Exit" Mechanism
The thermodynamic weakness of Perindopril Erbumine lies in the counter-ion. Tert-butylamine is volatile (boiling point ~44°C).[4]
-
Dissociation: In the solid state, thermal energy breaks the weak ionic interaction between Perindopril and tert-butylamine.
-
Evaporation: The tert-butylamine evaporates or migrates, leaving the free acid form of Perindopril.
-
Cyclization: The free secondary amine nucleophilically attacks the ester carbonyl, ejecting ethanol and closing the DKP ring.
Thermodynamic Parameters (Solid State):
-
Activation Energy (
) Erbumine: ~60–70 kJ/mol (Pure API).[1] -
Activation Energy (
) Arginine: Significantly higher due to stable H-bond network and non-volatile counter-ion.[1]
Visualization: The Degradation Pathway
The following diagram illustrates the kinetic competition between activation (hydrolysis) and degradation (cyclization).
Caption: Kinetic pathway showing the "Erbumine Exit" accelerating the collapse into the DKP thermodynamic sink.
The Salt Factor: Erbumine vs. Arginine
Drug developers often switch from Erbumine to Arginine to extend shelf-life.[1][5] This is not a pharmacological change but a thermodynamic stabilization strategy.
| Feature | Perindopril Erbumine | Perindopril Arginine | Thermodynamic Implication |
| Hygroscopicity | High | Low | Arginine resists moisture-mediated hydrolysis.[1] |
| Counter-ion BP | ~44°C (Volatile) | Non-volatile Amino Acid | Erbumine loss lowers the |
| Crystal Lattice | Lower Lattice Energy | High Lattice Energy | Arginine requires more energy to disrupt crystal structure.[1] |
| Shelf Life | ~2 Years (Temperate) | ~3 Years (Global) | Arginine is stable in Zone IV (Hot/Humid) climates.[1] |
Experimental Protocols (Self-Validating)
To assess the thermodynamic stability of a specific formulation, use the following Stress Testing Protocol . This protocol is designed to be self-validating by including specific system suitability checkpoints.
Protocol A: Accelerated Degradation Profiling
Objective: Determine the rate of DKP formation (Impurity F) vs. Hydrolysis (Impurity B).
-
Sample Preparation:
-
Weigh 50 mg of Perindopril salt (Erbumine or Arginine).[1]
-
Dissolve in 50 mL of Mobile Phase A (see below).
-
Split into three aliquots:
-
Aliquot A (Control): Store at 4°C.
-
Aliquot B (Thermal Stress): Incubate at 80°C for 4 hours.
-
Aliquot C (Hydrolytic Stress): Add 10% volume of 0.1N NaOH, incubate at 60°C for 1 hour, then neutralize with 0.1N HCl.
-
-
-
HPLC Analysis (The Validator):
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1] Note: A standard C18 separates the DKP from the parent; Chiral columns are only needed for enantiomeric purity.
-
Mobile Phase A: Buffer solution (pH 2.5, 0.1% Perchloric acid or Orthophosphoric acid) + Triethylamine (0.1% to reduce tailing).[1]
-
Gradient: 0 min (90% A) -> 20 min (50% A) -> 30 min (90% A).
-
Detection: UV at 210 nm (Amide bond absorption).[1]
-
Temperature: 50°C (Critical for peak sharpness of rotamers).[1]
-
-
Self-Validating Criteria (Pass/Fail):
-
Resolution (
): The resolution between Perindopril and Impurity F (DKP) must be > 2.0. -
Mass Balance: The sum of Parent Area + Impurity B + Impurity F must equal 98-102% of the initial area (validating no non-eluting degradation occurred).
-
Sensitivity: Signal-to-Noise (S/N) ratio for 0.05% impurity spike must be > 10.
-
Visualization: Analytical Workflow
Caption: Self-validating analytical workflow for determining thermodynamic stability parameters.
References
-
Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Source: International Journal of Molecular Sciences (2017) [Link]
-
Molecular structure and stability of perindopril erbumine and perindopril L-arginine complexes. Source: European Journal of Medicinal Chemistry (2009) [Link]
-
Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC. Source: Farmacia Journal [Link]
-
Perindopril Arginine: Stability and Clinical Implications. Source: NPS MedicineWise / NHS Reports [Link][1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. droracle.ai [droracle.ai]
- 3. brieflands.com [brieflands.com]
- 4. EP1948224B1 - Stable formulation of amorphous perindopril salts, a process for their preparation, especially industrial preparation, and their use in the therapy of hypertension - Google Patents [patents.google.com]
- 5. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 6. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chiral Separation of Perindopril Erbumine Enantiomers Using High Performance Liquid Chromatography and Capillary Electrophoresis | Faculty of Pharmacy [b.aun.edu.eg]
Methodological & Application
Application Note: HPLC Method Development for the Separation of 1''-epi-Perindopril from Perindopril
This Application Note is structured to provide a high-level technical guide for the separation of Perindopril and its critical stereoisomeric impurity, 1''-epi-Perindopril.[1][2] It synthesizes regulatory standards (European Pharmacopoeia) with practical method development insights.
Executive Summary
The separation of Perindopril (an ACE inhibitor) from its diastereomer 1''-epi-Perindopril represents a significant chromatographic challenge due to their identical molecular weight (368.47 g/mol ) and nearly identical physicochemical properties.[1][2] While general "Related Substances" methods separate degradation products (e.g., diketopiperazines like Impurity F), they often fail to resolve stereoisomers.[1][2]
This guide details a Stereochemical Purity protocol utilizing Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) . By leveraging perchlorate buffers and sodium heptane sulfonate at elevated temperatures (50°C), this method achieves the baseline resolution (
Chemical Context & Challenge
1''-epi-Perindopril is a diastereomer of Perindopril where the configuration at the chiral center of the pentanoyl side chain is inverted (from S to R).[1][2] Because Perindopril contains five chiral centers, this single inversion creates a molecule that does not superimpose on the active drug but possesses distinct spatial geometry.[2]
| Compound | IUPAC Name Fragment | Configuration | Key Difference |
| Perindopril | ...[(1S)-1-(ethoxycarbonyl)butyl]... | (2S, 3aS, 7aS, 1'S, 1''S ) | Active Drug |
| 1''-epi-Perindopril | ...[(1R)-1-(ethoxycarbonyl)butyl]... | (2S, 3aS, 7aS, 1'S, 1''R ) | Critical Impurity |
Chromatographic Implication: Standard C18 methods relying solely on hydrophobicity often result in co-elution.[1] Successful separation requires a mechanism that exploits the subtle difference in the hydrodynamic volume and ionic interaction of the diastereomers.[1]
Method Development Strategy
The separation relies on three critical pillars: Ion-Pairing , Chaotropic pH Control , and Thermodynamic Tuning .[2]
Mechanism of Action[1][2]
-
Ion-Pairing (Sodium Heptane Sulfonate): The sulfonate tail binds to the stationary phase, while the charged head interacts with the amine group of Perindopril.[1][2] This increases retention and steric sensitivity.
-
Chaotropic Buffer (Perchloric Acid): Perchlorate ions (
) improve peak shape for cationic peptides by reducing secondary silanol interactions.[1][2] -
Temperature (50°C): Unlike many chiral separations that require low temperatures, this peptide-mimetic separation benefits from elevated temperature to improve mass transfer kinetics and sharpen peaks.[1][2]
Workflow Visualization
Figure 1: Strategic workflow for developing the stereochemical purity method.
Detailed Experimental Protocols
Protocol A: Mobile Phase Preparation (Critical Step)
Precision in this step is vital for reproducibility.[1][2]
-
Aqueous Buffer (Solution A):
-
Mobile Phase Blend:
-
Mix Solution A (Buffer) and Acetonitrile in a ratio of 78:22 (v/v).
-
Optional: Some protocols add a trace amount of Pentanol (0.3 mL) to modify the stationary phase surface, though modern C18 columns often work without it.[2]
-
Degas extensively (sonication or vacuum) as ion-pair reagents are prone to bubble formation.[1][2]
-
Protocol B: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.0 mm, 5 µm | High surface area for methylene selectivity.[1][2] Recommended: Hypersil BDS C18 or Symmetry C18.[1][2] |
| Flow Rate | 0.8 - 1.0 mL/min | Optimized for backpressure and resolution.[1][2] |
| Temperature | 50°C ± 1°C | CRITICAL. Lower temperatures broaden peaks; higher temperatures degrade the column.[1] |
| Detection | UV @ 210 nm or 215 nm | Detects the peptide bond/carbonyl; low selectivity but high sensitivity. |
| Injection Vol | 10 - 20 µL | Load sufficient mass to detect 0.1% impurity levels.[1][2] |
| Run Time | ~30 - 45 minutes | 1''-epi usually elutes after the main Perindopril peak.[1][2] |
Protocol C: System Suitability & Analysis[2]
-
Blank Injection: Verify baseline stability (no ghost peaks from ion-pair reagent).
-
Resolution Solution: Inject a mixture containing Perindopril and 1''-epi-Perindopril (often available as "Perindopril for Stereochemical Purity CRS").[1][2]
-
Criteria:
-
Resolution (
): > 2.0 between Perindopril and 1''-epi-Perindopril. -
Symmetry Factor: 0.8 – 1.5 for the main peak.
-
Troubleshooting & Optimization (The "Why" and "How")
If the resolution between Perindopril and 1''-epi-Perindopril is insufficient (
Scenario 1: Peaks are merging[1]
-
Root Cause: Insufficient hydrophobic discrimination.[1]
-
Fix: Decrease Acetonitrile by 1-2%. This increases retention time (
) and allows the ion-pair mechanism more time to differentiate the spatial isomers.[1][2] -
Secondary Fix: Lower Temperature to 45°C. While 50°C is standard, a slight reduction can sometimes increase thermodynamic selectivity (
), though at the cost of peak width.[2]
Scenario 2: Tailing Peaks
-
Root Cause: Secondary silanol interactions or column aging.[1]
-
Fix: Ensure Perchloric Acid concentration is correct. The low pH (2.0) is essential to suppress silanol ionization.[1][2]
-
Fix: Replace the column. Ion-pair reagents permanently modify columns; do not use this column for other methods.
Separation Mechanism Diagram[1]
Figure 2: Mechanistic view of Ion-Pair Chromatography for diastereomer separation.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Perindopril tert-butylamine Monograph 2019. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1][2]
-
Waters Corporation . Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Application Note.
-
Medenica, M., et al. (2007).[1][2] Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis.
-
Simonovska, B., et al. (2014).[1][2] Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography. Analytical Methods.
Disclaimer: This protocol is intended for research and development purposes. Always validate methods according to local regulatory guidelines (e.g., ICH Q2(R1)) before use in GMP environments.
Sources
Protocol for the Preparative Isolation of 1''-epi-Perindopril from Perindopril tert-butylamine using Reversed-Phase HPLC
An Application Note from the Office of the Senior Application Scientist
Abstract
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and cardiovascular disease.[1] As a complex molecule with five asymmetric centers, its synthesis can result in the formation of various stereoisomers, including diastereomers such as 1''-epi-Perindopril.[2] The stringent regulatory requirements for pharmaceutical active ingredients (APIs) necessitate the isolation and characterization of such impurities to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive, field-proven protocol for the isolation of the 1''-epi-Perindopril diastereomer from a bulk mixture of Perindopril tert-butylamine. The methodology is founded on reversed-phase high-performance liquid chromatography (RP-HPLC), scaling from an analytical method for purity assessment to a preparative method for obtaining milligram-to-gram quantities of the isolated epimer. This guide is intended for researchers, analytical scientists, and process chemists in pharmaceutical development.
Introduction and Scientific Principle
Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat, which exerts the therapeutic effect.[3][4] The clinically active form is a specific stereoisomer, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid.[5] An epimer, such as 1''-epi-Perindopril, differs in the configuration at one of several chiral centers. While enantiomers possess identical physical properties and require chiral environments for separation, diastereomers have distinct physical and chemical properties.[6][7] This fundamental difference is the cornerstone of this protocol.
The differing physicochemical properties of diastereomers allow for their separation using standard, achiral chromatographic techniques.[8][9] We exploit this principle using reversed-phase HPLC, where separation is governed by the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18 alkyl-silica) and a polar mobile phase. The subtle differences in the three-dimensional structure between Perindopril and its 1''-epi-Perindopril diastereomer lead to different strengths of hydrophobic interaction with the stationary phase, resulting in different retention times and enabling their separation.
This protocol follows a logical and scalable workflow, beginning with the development of a robust analytical method to ensure baseline resolution, followed by a direct scale-up to a preparative chromatographic system for isolation.
Experimental Workflow Overview
The process for isolating 1''-epi-Perindopril is a systematic, multi-step procedure. It begins with analytical method development to resolve the target impurity from the main component, followed by scaling the method for preparative chromatography, collecting the relevant fractions, and finally, confirming the purity of the isolated material.
Caption: Overall workflow for the isolation of 1''-epi-Perindopril.
Materials and Equipment
Reagents
-
Perindopril tert-butylamine (containing 1''-epi-Perindopril impurity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
Analytical HPLC system with UV/DAD detector (e.g., Agilent 1100/1200 Series)[10][11]
-
Preparative HPLC system with high-pressure gradient pump, auto-sampler/manual injector, UV/DAD detector, and automated fraction collector
-
Analytical Reversed-Phase Column (e.g., C8, 250 mm x 4.6 mm, 5 µm)[1]
-
Preparative Reversed-Phase Column (e.g., C8 or C18, 250 mm x 21.2 mm or larger, 5-10 µm)
-
pH meter
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Rotary evaporator with vacuum pump and chiller
-
Glassware (volumetric flasks, beakers, collection tubes)
Detailed Protocols
Part 1: Analytical Method Development and Validation
Causality: Before attempting to isolate the impurity, an analytical method must be established that provides a clear, baseline separation between Perindopril and 1''-epi-Perindopril. The resolution (Rₛ) between the two peaks should be greater than 1.5 to ensure that the peaks are distinct, which is critical for successful fraction collection during the preparative stage. The conditions are adapted from established methods for Perindopril impurity profiling.[1]
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare a 0.05 M potassium phosphate buffer. To do this, dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water.
-
Adjust the pH of the buffer to 2.5 using orthophosphoric acid. The acidic pH is crucial as it ensures the carboxylic acid moieties on the molecules are protonated, leading to better retention and peak shape on the reversed-phase column.
-
The final mobile phase is a mixture of this pH 2.5 buffer and acetonitrile. A typical starting ratio is 63:37 (v/v) buffer to acetonitrile.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15 minutes.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of the Perindopril tert-butylamine mixture at approximately 1 mg/mL in a diluent consisting of acetonitrile and water (40:60, v/v).[1]
-
-
Chromatographic Analysis:
-
Equilibrate the analytical C8 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10-20 µL of the sample solution.
-
Run the analysis using the conditions outlined in Table 1. The detection wavelength of 215 nm is chosen as it provides good sensitivity for Perindopril and its related substances.[1][12][13]
-
Table 1: Analytical HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | YMC-Pack C8 (250 x 4.6 mm, 5 µm) or equivalent | Proven stationary phase for Perindopril impurity separation.[1] |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 2.5) (37:63, v/v) | Provides optimal polarity for retention and resolution of diastereomers. |
| Flow Rate | 1.0 - 1.7 mL/min | Standard flow for a 4.6 mm ID column to ensure good efficiency.[1] |
| Column Temp. | 50 °C | Elevated temperature can improve peak shape and reduce viscosity.[1] |
| Detection | UV at 215 nm | Wavelength of maximum absorbance for the peptide-like bond.[1] |
| Injection Vol. | 10-50 µL | Dependent on sample concentration and detector sensitivity.[1] |
-
Optimization (If Necessary):
-
If resolution is below 1.5, adjust the percentage of acetonitrile. Decreasing the acetonitrile content will increase retention times and may improve the separation between the closely eluting peaks.
-
Fine-tuning the pH can also alter selectivity.
-
Part 2: Preparative Scale-Up and Isolation
Causality: The goal of preparative chromatography is to maximize throughput while maintaining the separation achieved at the analytical scale. This is accomplished by increasing the column diameter, flow rate, and sample load. The flow rate is scaled proportionally to the cross-sectional area of the column to maintain linear velocity. Sample loading is determined empirically to avoid peak overlap (band broadening) which would compromise purity.
Protocol Steps:
-
Sample Preparation for Loading:
-
Dissolve a larger quantity of the Perindopril tert-butylamine mixture in the minimal amount of diluent (or mobile phase) necessary for complete dissolution. A higher concentration is desirable to minimize injection volume. Solubility in Methanol and DMSO is reported, but using the mobile phase as the solvent is often ideal.[5]
-
-
Preparative Chromatography:
-
Equilibrate the preparative column with the mobile phase optimized in Part 1. The flow rate must be scaled up according to the column dimensions (see Table 2).
-
Perform a small "loading study" injection to determine the maximum amount of sample that can be loaded onto the column without sacrificing the resolution between Perindopril and 1''-epi-Perindopril.
-
Once the optimal load is determined, perform the preparative injection.
-
Monitor the separation via the UV detector and configure the fraction collector to collect the eluent in separate tubes. Set the collection parameters to trigger based on the UV signal (slope and/or threshold) to isolate the main Perindopril peak and the target 1''-epi-Perindopril peak into different sets of fractions.
-
Table 2: Example Preparative HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C8 or C18 (250 x 21.2 mm, 5-10 µm) | Standard preparative column size for milligram-scale purification. |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 2.5) (37:63, v/v) | Same as analytical method to maintain selectivity. |
| Flow Rate | ~21 mL/min | Scaled from analytical flow rate for a 21.2 mm ID column. |
| Column Temp. | 50 °C | Maintained for consistent chromatography.[1] |
| Detection | UV at 215 nm | Monitoring wavelength for fraction collection. |
| Sample Load | 50-200 mg (or as determined by loading study) | Maximizes yield per run while maintaining purity. |
Part 3: Post-Isolation Analysis and Processing
Causality: Each collected fraction must be analyzed to confirm its purity before pooling. This prevents the contamination of the final isolated product with fractions that may contain both components due to imperfect peak cutting.
Protocol Steps:
-
Purity Analysis:
-
Analyze a small aliquot from each collected fraction corresponding to the 1''-epi-Perindopril peak using the analytical HPLC method described in Part 1.
-
-
Pooling and Solvent Removal:
-
Combine only the fractions that meet the required purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure at a temperature below 40 °C to prevent degradation.
-
The remaining aqueous solution containing the phosphate buffer and the isolated compound can be further processed (e.g., lyophilization or solid-phase extraction) to remove the buffer salts and isolate the 1''-epi-Perindopril as a solid.
-
Expected Results and Troubleshooting
Under the proposed conditions, the 1''-epi-Perindopril should elute as a distinct peak either just before or just after the main Perindopril peak. The exact retention times will vary based on the specific system and column used.
Table 3: Representative Performance Data
| Parameter | Expected Value | Comments |
|---|---|---|
| Retention Time (Perindopril) | ~10 min (Analytical) | Highly dependent on exact conditions. |
| Relative Retention Time (1''-epi) | 0.9 or 1.1 | The epimer will elute very close to the main peak. |
| Resolution (Rₛ) | > 1.5 | Critical for baseline separation and pure fractions. |
| Purity of Isolated Fraction | > 98% | Achievable with careful fraction cutting. |
| Typical Yield | Dependent on impurity level in starting material | |
Troubleshooting:
-
Poor Resolution: Decrease the acetonitrile percentage in the mobile phase, decrease the flow rate, or evaluate a different stationary phase (e.g., C18 or a phenyl-hexyl column) for alternative selectivity.
-
Broad Peaks: Ensure the sample is fully dissolved and that the injection solvent is not significantly stronger than the mobile phase. Check for column degradation.
-
Low Recovery: Check for compound stability in the mobile phase. Ensure the fraction collector is timed correctly. Perindopril can be susceptible to degradation (e.g., cyclization to diketopiperazine impurities), so prompt processing is advised.[5]
Conclusion
This application note details a robust and scalable RP-HPLC method for the successful isolation of the 1''-epi-Perindopril diastereomer from Perindopril tert-butylamine. By leveraging the inherent differences in physicochemical properties between diastereomers, this protocol uses standard achiral chromatography to achieve high-purity separation. The systematic workflow—from analytical method development to preparative scale-up and purity verification—ensures a reliable and reproducible process. This method provides pharmaceutical scientists with a practical tool for obtaining pure impurity standards essential for analytical method validation, stability studies, and regulatory submissions.
References
-
Cârje, A. G., Hancu, G., Muntean, D. L., Balint, A., Ion, V., & Imre, S. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia Journal, 65(6). Available at: [Link]
-
El-Shorbagy, A., El-Wasseef, D. R., & El-Ashry, S. M. (2014). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 6(19), 7752-7759. Available at: [Link]
-
Farmacia Journal. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]
-
ResearchGate. (2014). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Available at: [Link]
-
Saravanamuthukumar, M., et al. (2010). Method Development and Validation for the Analysis of Perindopril Erbumine and Amlodipine Besylate by RP-HPLC in Pure and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 3(3). Available at: [Link]
-
El-Gindy, A., et al. (2011). Validated Chromatographic Methods for Simultaneous Determination of Amlodipine Besylate and Perindopril Arginine in Binary Mixtures and in Pharmaceutical Dosage Form. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Housheh, S., & Jdeed, L. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1575. Available at: [Link]
-
Semantic Scholar. (2011). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Perindopril. PubChem Compound Database. Available at: [Link]
-
IDEAS/RePEc. (2023). A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Perindopril on Newcrom R1 HPLC column. Available at: [Link]
-
RSIS International. (2023). A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]
-
Medenica, M., Ivanovic, D., Maskovic, M., & Malenovic, A. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. PubMed. Available at: [Link]
-
Allmpus. (n.d.). Perindopril t-Butylamine. Available at: [Link]
- Google Patents. (2010). US7728151B2 - Process for the purification of perindopril.
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Chromatography Application Note AN032. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). perindopril. Available at: [Link]
-
Veeprho Pharmaceuticals. (n.d.). Perindopril EP Impurity I (t-Butylamine Salt). Available at: [Link]
-
Academia.edu. (n.d.). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Perindoprilat. PubChem Compound Database. Available at: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. Available at: [Link]
-
Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
-
Price, D. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. Available at: [Link]
Sources
- 1. Evaluation of impurities level of perindopril tert-butylamine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC [ideas.repec.org]
- 13. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
Advanced Protocol: Storage and Handling of Perindopril Impurity Standards
Abstract
Perindopril erbumine and its associated impurity standards represent a unique challenge in pharmaceutical reference standard management due to their dual susceptibility to hydrolysis and intramolecular cyclization. This application note defines a rigorous, field-proven protocol for the storage, handling, and reconstitution of Perindopril impurities (specifically EP Impurities A, B, C, and F). Unlike generic "store at -20°C" guidelines, this protocol addresses the mechanistic causes of degradation—hygroscopicity and thermal instability—providing a self-validating workflow to ensure analytical data integrity.
Scientific Grounding: The Mechanistic Vulnerability
To handle Perindopril standards effectively, one must understand the chemical war being waged within the vial. Perindopril is a dipeptide mimetic containing a labile ethyl ester moiety and a secondary amine.
The Degradation Dichotomy
The molecule faces two opposing degradation pathways depending on environmental conditions:
-
Hydrolysis (Moisture-Driven): In the presence of water (even atmospheric humidity), the ethyl ester hydrolyzes to form Perindoprilat (Impurity B) . This is the active metabolite but constitutes a critical impurity in the drug substance.
-
Cyclization (Heat/Dehydration-Driven): Under thermal stress or acidic conditions, the secondary amine attacks the amide carbonyl or the ester, leading to the formation of a diketopiperazine derivative, Impurity F .
Critical Insight: A standard refrigerator (2-8°C) often has high relative humidity. If a vial is not perfectly sealed, hydrolysis accelerates. Conversely, aggressive drying without temperature control can trigger cyclization.
Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways that dictate our storage strategy.
Figure 1: Competing degradation pathways for Perindopril.[1][2][3] Storage protocols must simultaneously prevent moisture ingress (Hydrolysis) and thermal stress (Cyclization).[4]
Protocol: Receipt and Initial Stabilization[5]
Objective: Prevent "Thermal Shock" and condensation upon arrival. Scope: All Perindopril-related reference standards (EP Impurities A, B, C, D, E, F).
Step-by-Step Procedure
-
Inspect Cold Chain: Verify the shipment arrived with active ice packs or dry ice. If the package is warm (>20°C), quarantine the material immediately; Impurity F levels may have spiked.
-
Thermal Equilibration (The "Golden Hour"):
-
Do NOT open the shipping vial immediately.
-
Place the sealed aluminized bag/vial in a desiccator at room temperature (20-25°C) for minimum 4 hours .
-
Reasoning: Opening a cold vial in a humid lab causes immediate condensation on the hygroscopic solid. This water becomes trapped when resealed, destroying the ester linkage (Impurity B formation) within weeks [1].
-
-
Aliquot Strategy:
-
Once equilibrated, open in a low-humidity environment (glove box or <40% RH room).
-
If the standard is >100 mg, aliquot into single-use amber glass vials with Teflon-lined caps.
-
Flush the headspace with Argon or Nitrogen before sealing.
-
Protocol: Long-Term Storage
Objective: Arrest chemical kinetics.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Slows both hydrolysis and cyclization kinetics significantly. 2-8°C is acceptable for short term (<1 month) but risky for long term due to humidity in fridges. |
| Container | Amber Glass (Type I) | Protects from light-induced degradation (though less critical than moisture). |
| Closure | Teflon (PTFE) lined screw cap | Prevents plasticizer leaching and ensures an airtight seal. Parafilm is insufficient for long-term moisture protection. |
| Secondary Containment | Sealed Desiccator Bag | The vial should be placed inside a heat-sealed Mylar bag containing a sachet of activated silica gel. |
Warning: Do not store Perindopril standards in a "Frost-Free" freezer. The temperature cycling used to prevent frost can degrade sensitive peptide mimetics.
Protocol: Reconstitution and Usage
Objective: Ensure the solution injected into the HPLC represents the solid standard accurately.
Solvent Selection
-
Preferred: Acetonitrile:Water (50:50 v/v) or pure Acetonitrile (if solubility permits).
-
Avoid: Methanol or Ethanol.
-
Reasoning: Primary alcohols can undergo transesterification with the ethyl ester of Perindopril, creating a "pseudo-impurity" (methyl ester) that does not exist in the sample, leading to false OOS (Out of Specification) results [2].
-
-
pH Control: Avoid basic buffers (pH > 7.5) in the diluent, as they rapidly catalyze ester hydrolysis.
Handling Workflow Diagram
Follow this decision tree to ensure sample integrity during use.
Figure 2: Operational workflow for handling hygroscopic Perindopril standards. Note the critical "Discard" step for solutions; liquid standards are unstable.
Specific Impurity Profiles and Risks
| Impurity (EP/USP) | Chemical Name | Specific Risk Factor | Handling Note |
| Impurity A | Octahydroindole-2-carboxylic acid | Stable, but hygroscopic. | Standard handling applies. |
| Impurity B | Perindoprilat | Active Metabolite. Formed by moisture. | If retention time shifts or area increases in the standard injection over time, the standard has hydrolyzed. |
| Impurity F | Diketopiperazine derivative | Cyclization Product. Formed by heat.[2] | High levels of F in your standard indicate thermal abuse during shipping or storage. |
| Impurity L | (Chlorinated derivative in some syntheses) | Sensitive to light. | Strictly use amber glassware. |
Troubleshooting and Self-Validation
To ensure the protocol is working, perform this System Suitability Check monthly:
-
The "Fresh vs. Old" Test: When opening a new lot of standard, inject it side-by-side with the old lot.
-
Acceptance Criteria: The response factor (Area/Concentration) should not deviate by >2.0%.
-
Red Flag: If the Old Lot shows a higher peak for Impurity B (Perindoprilat) than the New Lot, moisture ingress has occurred.
-
-
The "F" Check: Monitor the area % of Impurity F in your Perindopril peak.
-
If Impurity F > 0.5% in the reference standard (and the CoA states <0.1%), the standard has been exposed to heat and must be discarded.
-
References
-
European Directorate for the Quality of Medicines (EDQM). Perindopril tert-butylamine Monograph 2019. European Pharmacopoeia 10.0. Available at: [Link]
-
World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances.[5] WHO Technical Report Series, No. 943, Annex 3. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Perindopril Erbumine Compound Summary (Stability Data). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
Troubleshooting & Optimization
Perindopril Impurity Profiling: Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Co-elution of Perindopril Erbumine/Arginine Impurities Last Updated: February 21, 2026
Introduction: The Separation Challenge
Welcome to the technical support center for Perindopril analysis. If you are here, you are likely facing the "Perindopril Paradox": this molecule is structurally complex (containing five chiral centers), thermally labile (prone to cyclization), and amphoteric.
The most common failure modes in HPLC analysis of Perindopril are:
-
Co-elution of Impurity A (Perindoprilat) with the main peak due to pH drift.
-
Incomplete separation of Stereoisomers (Impurity F/L) appearing as "shoulders" or peak broadening.
-
Ghost peaks from Diketopiperazine formation (Impurity B) during the run due to on-column degradation.
This guide moves beyond standard pharmacopoeial texts to address the mechanistic reasons for these failures and provides self-validating protocols to fix them.
Diagnostic Matrix: Identify Your Issue
Before altering your method, match your chromatogram's symptom to the probable cause using the data below.
| Symptom | Probable Co-eluting Impurity | Root Cause | Immediate Action |
| Fronting/Shoulder (Pre-peak) | Impurity A (Perindoprilat) | Mobile phase pH is too high (> 3.0). Carboxylic acid ionization is not suppressed. | Lower buffer pH to 2.0–2.5 using Phosphoric Acid/Perchlorate. |
| Tailing/Shoulder (Post-peak) | Impurity F (Epimer) | Column selectivity is insufficient for steric separation. | Lower column temperature (to 15–20°C) or switch to C8/Phenyl-Hexyl. |
| New Peak appearing during sequence | Impurity B (Diketopiperazine) | On-column degradation due to high temperature or long run times. | Reduce column temperature; limit autosampler time; check sample solvent pH. |
| Baseline Drift / Ghost Peaks | Gradient Artifacts | UV cutoff of buffer system (e.g., TFA/Formic acid at 210 nm). | Switch to Phosphate buffer (high transparency); Ensure high-quality water. |
Troubleshooting Workflow (Visualized)
The following logic flow represents the standard operating procedure (SOP) for diagnosing co-elution issues.
Figure 1: Decision tree for isolating specific perindopril impurities based on retention behavior.
Deep Dive: Solving Impurity A (Perindoprilat) Co-elution
The Science: Perindopril is an ester; Impurity A is the hydrolyzed di-acid (Perindoprilat).
-
Perindopril: 1 Carboxylic acid, 1 Amine (pKa ≈ 3.5 and 5.6).
-
Impurity A: 2 Carboxylic acids, 1 Amine.
At neutral pH, Impurity A is doubly negatively charged and elutes very fast (often in the void volume). To retain it and separate it from the parent, you must suppress the ionization of the carboxylic acid groups.
The Protocol (Low pH Method):
-
Buffer Preparation:
-
Dissolve 2.0 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. -
CRITICAL STEP: Adjust pH to 2.0 ± 0.1 using Orthophosphoric Acid (85%). Do not use dilute acid; you want to minimize volume change.
-
Add 1.0 g Sodium Pentanesulfonate (optional, but recommended by EP for peak sharpening).
-
-
Mobile Phase:
-
Gradient Profile:
-
Start at 90% A / 10% B to retain the polar Impurity A.
-
Ramp slowly to 50% B over 20-30 minutes.
-
Why this works: At pH 2.0, the carboxylic acids are protonated (
Deep Dive: The Stereoisomer Problem (Impurity F)
The Science: Perindopril has multiple chiral centers. Impurity F is a diastereoisomer.[5] Chemically, it is identical to the parent except for the spatial arrangement. Standard C18 columns often fail here because the "hydrophobic footprint" is identical.
The Fix: Temperature & Stationary Phase
-
Temperature Control:
-
High temperatures (40°C+) increase molecular kinetic energy, causing rapid interconversion of rotamers and peak merging.
-
Recommendation: Set column oven to 20°C or 25°C . Lower temperatures increase the energy barrier for rotation, sharpening the separation between isomers.
-
-
Column Selection:
-
If C18 fails, switch to a C8 (Octyl) or Phenyl-Hexyl column.
-
Reasoning: Phenyl phases offer
interactions with the aromatic rings in Perindopril, providing an orthogonal separation mechanism distinct from pure hydrophobicity.
-
Frequently Asked Questions (FAQs)
Q1: My baseline is drifting upwards significantly at the end of the gradient. Is this an impurity?
-
Answer: Likely not. This is usually "Gradient Ghosting." At 210-215 nm (standard detection for Perindopril), Acetonitrile absorbs slightly less than water/buffer. As ACN increases, the baseline shifts.
-
Fix: Ensure you are using HPLC-grade Phosphoric Acid and high-transparency Acetonitrile. Perform a blank injection; if the drift persists, subtract the blank signal.
Q2: Impurity B increases the longer the sample sits in the autosampler. Why?
-
Answer: Impurity B (Diketopiperazine) is formed by internal cyclization, a reaction accelerated by heat and moisture.
-
Fix: Keep the autosampler temperature at 4°C . Ensure the sample diluent pH is slightly acidic (pH 4-5); alkaline conditions accelerate cyclization.
Q3: Can I use TFA instead of Phosphate buffer?
-
Answer: Yes, but with caution. TFA (0.1%) is excellent for pH control (~pH 2.0) and is volatile (LC-MS compatible). However, TFA pairs strongly with the amine group, which can sometimes alter selectivity so drastically that elution order changes. For QC methods (UV detection), Phosphate is more robust.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . "Perindopril tert-butylamine Monograph 10.0". Council of Europe. (Standard regulatory method utilizing low pH phosphate buffer).
-
Cârje, A., et al. (2017).[6] "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by High Performance Liquid Chromatography". Farmacia, 65(4). Link
- Joseph, J., et al. (2011). "Stability Indicating RP-HPLC Method for the Estimation of Perindopril Erbumine in Bulk and Pharmaceutical Dosage Forms". Journal of Chemical and Pharmaceutical Research.
-
Sielc Technologies . "Separation of Perindopril on Newcrom R1 HPLC column". (Application note regarding mixed-mode separation for polar impurities). Link
-
Tendulkar, N. & Asif, M. (2025).[7] "RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD Approach". International Journal of Drug Delivery Technology, 15(1). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Chiral Separation of Perindopril Erbumine Enantiomers Using High Performance Liquid Chromatography and Capillary Electrophoresis | Faculty of Pharmacy [b.aun.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US7728151B2 - Process for the purification of perindopril - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. impactfactor.org [impactfactor.org]
Technical Support Center: Minimizing On-Column Isomerization of Perindopril
Welcome to the Advanced Chromatography Support Center. You are likely here because your Perindopril HPLC peak is splitting, broadening, or showing "shoulders" (the "Batman" peak effect), or you are seeing unexpected impurity growth during the run.
This guide addresses the two distinct types of "isomerization" researchers encounter with Perindopril:
-
Rotameric Isomerization (Dynamic): The reversible cis-trans interconversion around the amide bond (specifically the proline-like octahydroindole ring). This causes peak splitting or broadening.
-
Chemical Epimerization/Degradation (Static): The irreversible conversion to breakdown products (e.g., Diketopiperazine/Impurity F) or stereochemical inversion at chiral centers.
Module 1: The "Split Peak" Phenomenon (Rotamerism)
Q: Why does my Perindopril peak look like two merging peaks or have a broad shoulder?
A: This is a thermodynamic artifact, not necessarily an impurity. Perindopril contains a bulky octahydroindole group (a proline analog). The amide bond connecting this ring exists in two conformational states: cis and trans.
At ambient temperature (
Q: How do I fix this to get a single, sharp peak for quantitation?
A: You must shift the kinetics. You have two options, but Option A is the industry standard for Perindopril Erbumine (USP/EP methods).
-
Option A: Coalescence (High Temperature). By heating the column, you add thermal energy to the system. This lowers the rotational energy barrier, making the cis-trans exchange faster than the separation speed. The detector sees a weighted average of the two states—a single, sharp peak.
-
Target Temperature:
.
-
-
Option B: Freezing (Low Temperature). By cooling the column (
), you slow the exchange so much that the two rotamers separate completely. This is useful for chiral separation but terrible for routine quantitation (assay), as you now have two peaks for one drug.
Q: Will heating the column degrade the sample?
A: Perindopril is sensitive to heat and moisture (cyclization). However, the residence time on the column is short (typically <10 mins). At
Module 2: Mobile Phase Engineering (Chemical Stability)
Q: What is the optimal pH to prevent chemical isomerization/degradation?
A: pH 2.0 -- 3.0. Perindopril is most stable in acidic media.
-
Mechanism: At low pH, the carboxyl groups are protonated. This reduces the nucleophilicity of the amine nitrogen (even though it's an amide), suppressing the intramolecular cyclization that forms Impurity F (Diketopiperazine derivative) .
-
Silanol Effect: Low pH suppresses the ionization of residual silanols on the silica column, reducing "tailing" caused by secondary interactions with the amine.
Q: Should I use an Ion-Pairing agent?
A: Yes. The USP method explicitly recommends Sodium 1-Heptanesulfonate .
-
Why: It forms a neutral ion pair with the protonated amine of Perindopril. This increases retention on the hydrophobic stationary phase (C8/C18) and significantly improves peak symmetry.
Module 3: Stationary Phase Selection
Q: C18 or C8 (L7)?
A: C8 (L7) is often preferred for the Assay (per USP).
-
Reasoning: Perindopril is relatively hydrophobic. A C18 column might retain it too long. Long retention times at high temperatures (
) increase the window for on-column degradation (hydrolysis/cyclization). A C8 column allows for faster elution while maintaining adequate resolution from impurities.
Visualizing the Mechanism
The following diagram illustrates the dynamic equilibrium you are manipulating with temperature.
Caption: Figure 1. The effect of temperature on the cis-trans equilibrium of Perindopril. Low temperatures lead to separation (split peaks), while high temperatures (
Troubleshooting Protocol: The "Isomerization" Diagnostic
If you observe peak splitting, follow this step-by-step logic to confirm if it is Rotamerism or Contamination.
| Step | Action | Observation | Diagnosis | Remediation |
| 1 | Temperature Ramp | Run sample at | Peak narrows and merges into one as T increases. | Rotamerism. |
| 2 | Temperature Ramp | Run sample at | Two peaks remain distinct or move further apart. | Impurity/Epimer. |
| 3 | Flow Rate Drop | Reduce flow rate by 50% (maintain T). | The "valley" between split peaks becomes shallower (coalescence improves). | Rotamerism. |
| 4 | pH Check | Measure mobile phase pH. | pH is > 3.[1][2][3]5. | Ionization/Tailing. |
Recommended Method Parameters (Based on USP/Literature)
To minimize both physical peak splitting and chemical degradation, utilize these baseline conditions:
-
Column: L7 (C8),
, . -
Temperature:
(Critical for coalescence). -
Flow Rate:
. -
Detection: UV
.[1][3][4][5][6] -
Mobile Phase:
References
-
USP-NF Perindopril Erbumine Monograph.United States Pharmacopeia. (Official Method utilizing
for coalescence).[5] -
Singh, M., et al. (2011).[5] "HPLC Estimation of Perindopril Erbumine in Tablet Dosage Form." Asian Journal of Chemistry, 23(9), 3909-3911.[5] (Validates
temperature for peak shape). -
Trapp, O. (2025).[4][7] "Kinetic Study on the Isomerization of Perindopril by HPLC." (Discusses the activation energy of rotamer interconversion and the necessity of high temperature).
-
Farmacia Journal. "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers." (Contrasts assay conditions with chiral separation conditions requiring lower T).
Sources
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. asianpubs.org [asianpubs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH Buffers for Perindopril Chiral Separation
Welcome to the technical support center for the chiral separation of Perindopril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for challenges related to mobile phase pH optimization. As Senior Application Scientists, we have compiled our field-proven insights to help you achieve robust and reproducible enantiomeric separations.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the role of pH and buffer selection in the successful chiral separation of Perindopril.
Q1: Why is pH control so critical for the chiral separation of Perindopril?
Controlling the mobile phase pH is arguably the most critical parameter in the chiral separation of Perindopril due to its molecular structure. Perindopril is an amphiprotic molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group and a secondary amine. The ionization state of these groups is directly governed by the pH of the mobile phase.
-
Analyte Ionization: Perindopril has a pKa value of approximately 3.5 for its carboxylic acid group and a pKa of about 5.7 for its secondary amine.[1] The charge state of the molecule changes significantly around these pH values.
-
Interaction with the Chiral Stationary Phase (CSP): The mechanism of chiral recognition on many common CSPs, such as polysaccharide-based phases, relies on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][3] The ionization state of the analyte is fundamental to these interactions. For instance, a neutral (un-ionized) carboxylic acid can act as a hydrogen bond donor, while its ionized (carboxylate) form cannot. Similarly, a protonated amine can engage in ionic interactions that are not possible in its neutral state. By precisely controlling the pH, you control the ionization state of Perindopril, which in turn dictates how it interacts with the CSP, ultimately affecting retention and enantioselectivity.
Q2: What are the recommended starting pH ranges for Perindopril chiral separation on different types of CSPs?
The optimal pH range is highly dependent on the type of chiral stationary phase being used. Below is a general guideline for common CSPs used for separating acidic compounds like Perindopril.
| Chiral Stationary Phase (CSP) Type | Recommended Starting pH Range | Rationale |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | pH 2.5 - 4.5 | In this acidic range, the carboxylic acid group of Perindopril is largely un-ionized, promoting hydrogen bonding interactions with the carbamate groups on the polysaccharide backbone, which is often crucial for chiral recognition.[2][3] |
| Protein-based (e.g., Ovomucoid) | pH 3.0 - 6.0 | Protein-based columns exhibit both hydrophobic and ionic characteristics. The surface charge of the protein and the analyte are highly pH-dependent. A study on Perindopril separation on an ovomucoid column found optimal conditions at pH 3.75.[4] |
| Cyclodextrin-based | pH 3.0 - 7.0 | Chiral recognition on cyclodextrin phases is primarily driven by the inclusion of a part of the analyte molecule into the cyclodextrin cavity.[5] The pH should be controlled to ensure a consistent presentation of the analyte to the CSP. A published method for Perindopril uses a β-cyclodextrin column with a mobile phase pH of 3.0.[6][7] |
Q3: Which buffer systems are most suitable for Perindopril chiral separation and why?
The choice of buffer is critical for maintaining a stable pH throughout the analysis. The ideal buffer should have a pKa value within ±1 pH unit of the desired mobile phase pH for maximum buffering capacity.[8]
| Buffer System | Effective pH Range | Suitability for LC-UV | Suitability for LC-MS | Comments |
| Phosphate (KH₂PO₄/H₃PO₄) | 2.1 - 3.1 & 6.2 - 8.2[9][10] | Excellent | Not Recommended | Phosphate buffers are widely used for LC-UV due to their excellent buffering capacity and UV transparency.[8] However, they are non-volatile and can contaminate the ion source of a mass spectrometer.[11] |
| Acetate (Acetic Acid/Acetate) | 3.8 - 5.8[10] | Good | Excellent | Ammonium acetate is a volatile buffer, making it highly compatible with LC-MS applications.[12][13][14] It provides good buffering in the mid-pH range. |
| Formate (Formic Acid/Formate) | 2.8 - 4.8[10] | Good | Excellent | Ammonium formate is another excellent volatile buffer for LC-MS, suitable for lower pH ranges.[12] |
For LC-MS applications, always choose a volatile buffer like ammonium acetate or ammonium formate to prevent salt buildup in the mass spectrometer.[11][12]
Q4: How does buffer concentration impact the separation?
Buffer concentration, typically in the range of 10-50 mM, influences the ionic strength of the mobile phase.[8]
-
Low Concentration (<10 mM): May provide insufficient buffering capacity, leading to pH shifts and poor reproducibility.
-
Optimal Concentration (10-25 mM): Generally provides a good balance of buffering capacity and solubility. For LC-MS, keeping the concentration below 25 mM is advisable to avoid issues like precipitation when mixed with high percentages of organic solvent and to minimize ion suppression.[8][15]
-
High Concentration (>50 mM): Can sometimes improve peak shape by reducing secondary interactions, but it also increases the risk of buffer precipitation in the organic mobile phase, which can block tubing and column frits.[15]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of Perindopril, with a focus on pH and buffer-related issues.
Problem 1: Poor or no enantiomeric resolution.
-
Possible Cause: Suboptimal mobile phase pH.
-
Explanation: The ionization state of Perindopril is not optimal for differential interaction with the CSP. Even a small deviation in pH can lead to a significant loss of resolution.
-
Troubleshooting Steps:
-
Confirm Analyte pKa: Verify the pKa values of Perindopril (approx. 3.5 and 5.7).[1] Your target pH should be chosen to control the ionization of these functional groups.
-
Systematic pH Adjustment: Adjust the mobile phase pH in small increments (e.g., 0.2 pH units) around your initial setpoint. For example, if you started at pH 3.5, screen pH 3.3, 3.7, 3.1, and 3.9.
-
Ensure Proper Buffering: Confirm that your chosen buffer's pKa is within 1 pH unit of your target pH.[16] If you are trying to work at pH 5.5 with a phosphate buffer, you are in a poor buffering region and should switch to an acetate buffer.[16]
-
-
-
Workflow for pH Optimization
A systematic workflow for optimizing mobile phase pH.
Problem 2: Peak tailing or fronting.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Explanation: The basic amine group on Perindopril can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.
-
Troubleshooting Steps:
-
Add an Amine Modifier: Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[17] TEA acts as a silanol suppressor by binding to the active silanol sites, preventing them from interacting with the analyte.[18][19][20]
-
Adjust Buffer Concentration: Increase the buffer concentration (e.g., from 20 mM to 50 mM) to increase the ionic strength of the mobile phase. This can help to shield the unwanted ionic interactions causing peak tailing.
-
-
-
Possible Cause: pH mismatch between sample solvent and mobile phase.
-
Explanation: If the sample is dissolved in a solvent with a pH significantly different from the mobile phase, the local pH environment at the point of injection can be disrupted, leading to distorted peak shapes.
-
Troubleshooting Steps:
-
Dissolve in Mobile Phase: The best practice is to dissolve the sample directly in the mobile phase.
-
Match Solvent Strength: If using a different solvent, ensure it is of similar or weaker strength than the mobile phase to ensure good peak focusing at the head of the column.
-
-
Problem 3: Poor reproducibility of retention times and resolution.
-
Possible Cause: Inaccurate or inconsistent buffer preparation.
-
Explanation: Buffers are the foundation of a reproducible HPLC method. Small errors in weighing, dilution, or pH adjustment can lead to significant run-to-run and day-to-day variability.
-
Troubleshooting Steps:
-
Use a Calibrated pH Meter: Always use a properly calibrated pH meter for final pH adjustment.
-
Follow a Strict Protocol: Use a standardized protocol for buffer preparation (see Protocol 1 below). Ensure all components are fully dissolved before pH adjustment.
-
Degas the Mobile Phase: Always degas the mobile phase before use to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations and retention time shifts.
-
-
-
The Relationship Between pH, Ionization, and Chiral Recognition
The causal chain from mobile phase pH to final resolution.
III. Experimental Protocols
Protocol 1: Preparation of a 20 mM Potassium Phosphate Buffer (pH 3.0)
This protocol describes the preparation of 1 liter of a common buffer used for chiral separations of acidic compounds with UV detection.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄, ~85%)
-
HPLC-grade water
-
Calibrated pH meter
-
1 L volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh the Salt: Weigh out 2.72 g of potassium phosphate monobasic (KH₂PO₄, MW = 136.09 g/mol ) and transfer it to the 1 L volumetric flask.
-
Dissolve: Add approximately 800 mL of HPLC-grade water to the flask. Place a stir bar in the flask and stir on a magnetic stir plate until the salt is completely dissolved.
-
Initial pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add concentrated phosphoric acid dropwise while stirring. Monitor the pH closely.
-
Final pH Adjustment: As the pH approaches 3.0, add the acid more slowly. Stop when the meter reads exactly 3.0. Be careful not to overshoot the target pH.
-
Bring to Volume: Remove the pH electrode and rinse it with HPLC-grade water, collecting the rinse water in the flask. Remove the stir bar. Carefully add HPLC-grade water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix and Filter: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and to degas the solution.
-
Label and Store: Transfer the buffer to a clean, clearly labeled mobile phase bottle. Store at room temperature and use within 2-3 days to prevent microbial growth.
IV. References
-
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). [Source URL not available]
-
Polysaccharide-based CSPs - Chiralpedia. (2022, November 28). Chiralpedia. [Link]
-
Buffer Considerations for LC and LC–MS - LCGC International. (2020, November 11). LCGC International. [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. ResearchGate. [Link]
-
Ammonium acetate buffers - Element Lab Solutions. (2019, July 15). Element Lab Solutions. [Link]
-
SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Farmacia Journal. Farmacia Journal. [Link]
-
Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices - MTC USA. (2026, February 9). MTC USA. [Link]
-
Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. (2023, November 29). Welch Materials. [Link]
-
pH Ranges of Common Buffers Used in HPLC - MicroSolv Technology Corporation. (2025, December 1). MicroSolv Technology Corporation. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS - UNCW Institutional Repository. UNCW. [Link]
-
205003Orig1s000 - FDA. (2014, March 21). FDA. [Link]
-
Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate. ResearchGate. [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15). Welch Materials. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. [Link]
-
Buffer Preparation – Right, Easy, Wrong | Separation Science. (2024, June 3). Separation Science. [Link]
-
How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results? | ResearchGate. (2023, June 27). ResearchGate. [Link]
-
CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx - Slideshare. Slideshare. [Link]
-
Experimental and Calculated pKa Values of the ACE Inhibitors Investigated (pH = 7.0) - ResearchGate. ResearchGate. [Link]
-
What is the Optimum strength for phosphate buffer - Chromatography Forum. (2009, April 11). Chromatography Forum. [Link]
-
Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing). RSC Publishing. [Link]
-
perindopril arginine film-coated tablets. (2016, November 23). [Source URL not available]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - MDPI. (2021, February 21). MDPI. [Link]
-
The pK a values of the species investigated (pH ¼ 7.0) Compound pK a ,... - ResearchGate. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. [Link]
-
TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. hplc-today. [Link]
-
TRIETHYLAMINE HPLC. RX Marine. [Link]
-
Analytical Methods - RSC Publishing. RSC Publishing. [Link]
-
A Novel HPLC cleaning Validation and Assay method for the simultaneous estimation of Perindopril and Amlodipine - Research Journal of Pharmacy and Technology. (2020, February 7). Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 9. welch-us.com [welch-us.com]
- 10. pH Tanges of Common Buffers Used in HPLC - HPLC Primer [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. What is the Optimum strength for phosphate buffer - Chromatography Forum [chromforum.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
- 19. hplc.today [hplc.today]
- 20. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
Technical Support Center: Perindopril EP Impurity I Analysis
Welcome to the dedicated technical support guide for resolving challenging retention time shifts encountered during the analysis of Perindopril and its related substance, Perindopril EP Impurity I. This resource is designed for drug development professionals, analytical chemists, and researchers to provide in-depth, scientifically grounded troubleshooting advice. My approach is to not only offer solutions but to explain the underlying chromatographic principles, empowering you to build robust and reliable analytical methods.
Understanding the Challenge: The Perindopril and Impurity I Separation
Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension.[1] Perindopril EP Impurity I is a stereoisomer (epimer) of Perindopril, differing only in the three-dimensional arrangement at a single chiral center.[2][3] This subtle structural similarity presents a significant chromatographic challenge, as the two compounds exhibit very similar physicochemical properties, leading to near-identical retention behavior in reverse-phase HPLC.
The key to a successful and reproducible separation lies in controlling the ionization state of the molecules and leveraging subtle differences in their interaction with the stationary phase. Both Perindopril and Impurity I contain two carboxylic acid functional groups and a secondary amine, making them amphiprotic. The pKa values for the carboxylic acid groups are in the range of 3.5-5.3. Therefore, the pH of the mobile phase is the most critical parameter influencing their retention.
Below is a troubleshooting guide in a question-and-answer format to address common issues with retention time shifts for this specific analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My retention times for both Perindopril and Impurity I are suddenly much shorter than expected. What is the most likely cause?
A1: An unintended increase in the mobile phase pH is the most probable cause.
-
The Scientific Reason: The established European Pharmacopoeia (EP) and related HPLC methods for Perindopril operate at a low pH, typically around 2.0 to 2.5.[4][5] At this pH, which is well below the pKa of the carboxylic acid groups, both Perindopril and Impurity I are in their protonated, non-ionized form. This makes them more hydrophobic and allows for optimal retention on a C18 reverse-phase column. If the mobile phase pH creeps up, even by a few tenths of a unit, it can approach the pKa of the analytes. This will cause a shift in the equilibrium towards the deprotonated, ionized (more polar) form, which has less affinity for the non-polar stationary phase, resulting in a significant decrease in retention time.
-
Immediate Troubleshooting Steps:
-
Verify Mobile Phase pH: Immediately measure the pH of your freshly prepared mobile phase and compare it to the method specifications.
-
Check Buffer Preparation: Ensure the buffer components were weighed and dissolved correctly. An error in the buffer salt to acid ratio can lead to an incorrect pH.
-
Mobile Phase Stability: Buffers can change pH over time, especially if not stored properly. Consider preparing fresh mobile phase daily.
-
Q2: I'm observing a gradual drift in retention time over a long sequence of injections. What should I investigate?
A2: Gradual retention time drift is often due to changes in mobile phase composition or column conditioning.
-
The Scientific Reason:
-
Mobile Phase Volatility: If your mobile phase contains volatile components (like acetonitrile), and the reservoir is not properly sealed, the more volatile component can evaporate over time. This changes the organic-to-aqueous ratio, which will alter the elution strength and cause retention times to drift.
-
Column Equilibration: A new column, or a column that has been stored in a different solvent, requires thorough equilibration with the mobile phase. Insufficient equilibration can lead to a drifting baseline and retention times as the stationary phase chemistry slowly reaches equilibrium with the mobile phase.
-
Temperature Fluctuations: HPLC systems are sensitive to temperature changes.[6] If the column oven is not maintaining a stable temperature, retention times can drift. The EP method for Perindopril often specifies a high column temperature (e.g., 50-70°C) to improve peak shape and reduce viscosity.[4][7]
-
-
Troubleshooting Protocol:
-
Mobile Phase Management:
-
Keep mobile phase reservoirs tightly capped.
-
Avoid preparing very large volumes that will be used over several days.
-
-
Column Conditioning:
-
Always flush a new column with an appropriate solvent (e.g., methanol or acetonitrile) before introducing the buffered mobile phase.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Verify System Parameters:
-
Check the column oven temperature setting and ensure it is stable.
-
Confirm that the HPLC pump is delivering a consistent flow rate.
-
-
Q3: The retention time of Impurity I is shifting, but the Perindopril peak is relatively stable. What could cause this selective shift?
A3: A selective shift points towards a change in the specific interactions between the analyte and the stationary phase, which can be influenced by the mobile phase or the column itself.
-
The Scientific Reason: Since Impurity I and Perindopril are epimers, their separation is highly dependent on achieving specific interactions with the stationary phase that can differentiate between their slightly different 3D structures. The EP method often includes an ion-pairing reagent like sodium heptanesulfonate in the mobile phase.[4][7] This reagent dynamically coats the C18 stationary phase, introducing an ionic interaction mechanism in addition to the hydrophobic one. A change in the concentration of the ion-pairing reagent or the degradation of the stationary phase can subtly alter these interactions, potentially affecting one epimer more than the other.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective peak shifts.
-
Ion-Pair Reagent: Accurately prepare the mobile phase, paying close attention to the concentration of the sodium heptanesulfonate. Ensure it is fully dissolved.
-
Column Age and Performance: HPLC columns have a finite lifetime.[2] Over time, the stationary phase can degrade, leading to changes in selectivity. If the column is old or has been used extensively, it may be time for a replacement.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion and apparent shifts in retention time, especially for minor peaks like impurities. Try injecting a more dilute sample.
-
Quantitative Data Summary
The following table illustrates the expected impact of key parameter variations on retention time, based on established chromatographic principles.
| Parameter Variation | Expected Impact on Retention Time | Scientific Rationale |
| Mobile Phase pH | ||
| Increase from pH 2.0 to 3.0 | Significant Decrease | Analyte approaches its pKa, increasing ionization and polarity, which reduces affinity for the C18 stationary phase. |
| Decrease from pH 2.0 to 1.5 | Slight Increase | Analyte becomes more fully protonated and hydrophobic, increasing retention. |
| Organic Modifier % (Acetonitrile) | ||
| Increase by 5% | Decrease | Mobile phase becomes more non-polar (stronger), eluting the analytes faster. |
| Decrease by 5% | Increase | Mobile phase becomes more polar (weaker), leading to longer retention. |
| Column Temperature | ||
| Increase from 50°C to 60°C | Decrease | Reduces mobile phase viscosity, increasing flow rate and analyte diffusion. Also can alter selectivity. |
| Decrease from 50°C to 40°C | Increase | Increases mobile phase viscosity, slowing down elution. |
Experimental Protocols
Protocol 1: Preparation of a Robust Mobile Phase (Based on EP Principles)
This protocol describes the preparation of a mobile phase consistent with the principles outlined in the European Pharmacopoeia for Perindopril analysis.
-
Prepare the Aqueous Buffer:
-
Accurately weigh 1.50 g of sodium heptanesulfonate and dissolve it in 780 mL of HPLC-grade water.
-
Adjust the pH of this solution to 2.0 using a mixture of equal volumes of perchloric acid and water.[7]
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Prepare the Mobile Phase:
-
In a clean, graduated cylinder, carefully mix the following in order:
-
217 mL of acetonitrile
-
3 mL of pentanol
-
780 mL of the prepared aqueous buffer
-
-
Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration.
-
-
System Equilibration:
-
Pump the mobile phase through the HPLC system and column at the method's flow rate (e.g., 0.8 mL/min) for at least 4 hours to ensure the column is fully equilibrated with the ion-pairing reagent.[7] A stable baseline is indicative of proper equilibration.
-
Protocol 2: Systematic Troubleshooting of Retention Time Shifts
This workflow provides a logical sequence for diagnosing the root cause of retention time instability.
Caption: Logical workflow for diagnosing retention time shifts.
References
-
Szabó, Z. I., Réti, Z. Z., Gagyi, L., Kis, E. L., & Sipos, E. (2015). Simultaneous Quantification of Related Substances of Perindopril Tert-Butylamine Using a Novel Stability Indicating Liquid Chromatographic Method. Journal of Chromatographic Science, 53(7), 1076-1083. [Link]
- European Pharmacopoeia 7.0. (2011). Perindopril tert-Butylamine. European Directorate for the Quality of Medicines & HealthCare.
-
Venkatasai Life Sciences. (n.d.). Perindopril EP Impurity I. Retrieved February 20, 2026, from [Link]
-
Macedonian Pharmaceutical Bulletin. (2019). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 65(1), 21-28. [Link]
-
ResearchGate. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094. [Link]
-
ResearchGate. (n.d.). Experimental and Calculated pKa Values of the ACE Inhibitors Investigated (pH = 7.0). Retrieved February 20, 2026, from [Link]
- International Journal of Pharmacy. (2014). Validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. International Journal of Pharmacy, 4(2), 235-241.
-
Hilaris Publisher. (2016). Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine. Journal of Chromatography & Separation Techniques, 7(4). [Link]
- Farmacia Journal. (2014).
-
Pleniceanu, M., Gherman, P., Gugoasa, A., Tache, F., & David, V. (2014). The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. Chromatographia, 77(21-22), 1497–1501. [Link]
-
Al-Shabrawi, M., El-Gizawy, S. M., El-Gindy, A., & Hegazy, M. A. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved February 20, 2026, from [Link]
Sources
- 1. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. CAS 145513-33-3 | Perindopril EP Impurity I – Leading Supplier for Pharmaceutical Research [chemicea.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. drugfuture.com [drugfuture.com]
Technical Support Center: Perindopril Stereoisomer Separation
This technical guide is structured as a specialized support center resource for analytical scientists. It prioritizes the specific, often overlooked, thermodynamic behaviors of Perindopril during HPLC separation.
Topic: Impact of Temperature on Chiral & Achiral Resolution Ticket ID: PER-ISO-TEMP-001 Status: Open for Consultation[1]
Executive Summary: The "Temperature Tug-of-War"
Senior Scientist Note: Separating Perindopril stereoisomers (such as Perindopril Erbumine from its epimers like Impurity B or F) presents a unique thermodynamic challenge.[1] You are managing two conflicting phenomena:
-
Chiral Selectivity (
): Generally improves at lower temperatures (enthalpy-driven).[1] -
Rotameric Coalescence: Perindopril contains a proline residue, leading to cis-trans isomerization around the amide bond.[1] At low temperatures, this appears as a split peak (or "shoulder").[1] These rotamers coalesce into a single sharp peak only at higher temperatures.[1]
The Dilemma: Lowering temperature to separate impurities may cause the main peak to split due to rotamers. Raising temperature to fix peak shape may cause chiral impurities to co-elute.
The Thermodynamics of Separation (Theory)
To troubleshoot effectively, you must understand the governing equations. The relationship between retention factor (
Where:
Key Insight: If the plots of
Visualization: The Decision Pathway
The following diagram illustrates the logical workflow for diagnosing temperature-related separation issues.
Caption: Decision tree for distinguishing between rotameric splitting (requires heat) and chiral impurity overlap (often requires cooling).
Troubleshooting Guide & FAQs
Scenario A: The "Ghost" Peak (Rotamerism)
User Question: "I am running my method at 20°C. I see a split in the main Perindopril peak (approx. 1:4 ratio), but my reference standard is 99.9% pure. Is my column failing?"
Diagnosis: This is likely not a column failure or an impurity.[1] Perindopril exists as cis and trans rotamers in solution.[1] At low temperatures (e.g., 20°C), the interconversion rate is slow compared to the chromatographic timescale, resulting in two distinct peaks.[1]
Solution Protocol:
-
Increase Temperature: Raise the column oven to 50°C - 60°C (ensure your column is silica-based or hybrid, not simple agarose).
-
Observe: The peaks should broaden and merge into a single, sharp peak as the interconversion rate increases (Coalescence).
-
Verification: If the two peaks were actual impurities, they would likely move further apart or stay distinct, not merge perfectly.[1]
Scenario B: Loss of Resolution for Impurity F
User Question: "I increased the temperature to 60°C to sharpen the main peak, but now Impurity F (a stereoisomer) is co-eluting with the main peak. How do I fix this?"
Diagnosis:
You have encountered the Isoelution Temperature .[1][2][3] While high temperature fixed the rotamer issue, it reduced the thermodynamic selectivity (
Solution Protocol:
-
Intermediate Temperature: Try an intermediate temperature (e.g., 35°C - 40°C ). This is often the "Sweet Spot" for Perindopril.
-
Change Mobile Phase: If you must run at high T for peak shape, you must compensate for the loss of selectivity by altering the mobile phase.
Scenario C: Retention Time Drift
User Question: "My retention times are drifting ±0.2 minutes between injections. I am using a chiral column (e.g., Ovomucoid or Amylose)."
Diagnosis: Chiral columns are extremely sensitive to thermal fluctuations.[1] A drift of 1°C can shift retention significantly more than on a C18 column.[1]
Solution Protocol:
-
Pre-heating: Ensure your HPLC has a passive or active eluent pre-heater installed before the column.[1] Pumping cold solvent (20°C) into a hot column (40°C) creates a radial thermal gradient, ruining peak shape and consistency.[1]
-
Insulation: If using a long column (250mm), ensure the oven door closes fully and the column is not touching the metal walls.
Comparative Data: Temperature Impact
The following table summarizes the trade-offs observed during Perindopril separation on a standard C18 column (for impurities) vs. a Chiral Column (e.g., Enantiopak or Ultron ES-OVM).
| Parameter | Low Temp (15°C - 25°C) | High Temp (50°C - 60°C) |
| Selectivity ( | High (Better for separating isomers) | Low (Risk of co-elution) |
| Rotamer State | Split Peaks (Slow exchange) | Single Peak (Fast exchange) |
| Column Efficiency ( | Lower (Slow mass transfer) | Higher (Fast mass transfer) |
| Backpressure | High (Viscous mobile phase) | Low |
| Recommended For | Chiral Purity Assays (if rotamers resolved) | Content/Assay & Achiral Impurities |
Standardized Experiment: The "Isocratic Temperature Scan"
Use this protocol to determine the optimal operating temperature for your specific column batch.
Objective: Define the temperature window where Rotamers coalesce (
Reagents:
-
Mobile Phase: Phosphate Buffer pH 2.5 : Acetonitrile (60:40 v/v).[1]
-
Sample: Perindopril Erbumine spiked with Impurity F (0.5%).[1]
Workflow:
-
Equilibration: Set flow rate to 1.0 mL/min. Equilibrate column at 20°C for 45 mins.
-
Injection 1 (Baseline): Inject sample.[1] Note peak shape (split?) and resolution.
-
Step-Up: Increase T by 10°C steps (30°C, 40°C, 50°C, 60°C). Allow 20 min equilibration between steps.
-
Data Plotting:
Success Criteria:
-
Optimal T is where Peak Width is minimized (coalescence) AND
.[1]
References
-
Farmacia Journal. (2014). Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by High Performance Liquid Chromatography.
-
United States Pharmacopeia (USP). Perindopril Erbumine Monograph. (Current Revision). [1]
-
Journal of Chromatography A. (2006). Separation of ACE inhibitor rotamers by HPLC. (General reference for mechanism).
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC.
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. longdom.org [longdom.org]
Technical Support Center: Strategies for Quantifying Trace Levels of (1''R)-Perindopril
Welcome to the technical support center for the quantification of trace levels of (1''R)-Perindopril. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. The information provided herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying trace levels of perindopril and its active metabolite, perindoprilat?
A1: The most prevalent and robust methods for quantifying trace levels of perindopril and perindoprilat in various matrices, particularly biological fluids like plasma, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2][3]
-
LC-MS/MS is generally favored for its superior sensitivity and selectivity, making it ideal for bioanalytical studies where concentrations can be very low.[4][5][6] It allows for the detection of perindopril and perindoprilat at nanogram-per-milliliter (ng/mL) levels.[5][6]
-
HPLC-UV is a widely available and cost-effective technique suitable for quantifying perindopril in pharmaceutical dosage forms and for stability studies.[7][8] However, it may lack the sensitivity required for trace-level quantification in biological samples without extensive sample preparation.
Q2: Why is method validation crucial, and what are the key parameters to consider?
A2: Method validation is a mandatory process that provides documented evidence that an analytical method is suitable for its intended purpose.[9][10][11] It ensures the reliability and reproducibility of the data, which is critical for regulatory submissions to bodies like the FDA.[9][12] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the FDA, include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[11][13]
-
Linearity: A proportional relationship between the analyte concentration and the instrumental response over a defined range.[14]
-
Accuracy: The closeness of the measured value to the true value.[13][14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[7]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[15]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Symptoms: Tailing peaks, split peaks, or a significantly lower-than-expected signal for perindopril or perindoprilat.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase pH: Perindopril and perindoprilat are ionizable compounds. The pH of the mobile phase significantly impacts their retention and peak shape.
-
Causality: At a pH below their pKa, they will be protonated and may exhibit better retention on a reversed-phase column.
-
Solution: Experiment with adjusting the mobile phase pH. A common starting point is a slightly acidic mobile phase (e.g., using 0.1% formic acid) to ensure consistent protonation and improved peak shape.[4][6]
-
-
Inappropriate Column Chemistry: The choice of the stationary phase is critical for achieving good separation.
-
Causality: Perindopril can interact with residual silanols on standard C18 columns, leading to peak tailing.
-
Solution: Utilize a high-purity, end-capped C18 column or consider alternative chemistries like a C8 or a phenyl-hexyl column. Some methods have also successfully employed Hydrophilic Interaction Liquid Chromatography (HILIC).[16]
-
-
Inefficient Ionization: The settings of the mass spectrometer's ion source are crucial for maximizing signal intensity.
-
Causality: The efficiency of electrospray ionization (ESI) is dependent on parameters such as spray voltage, gas flows, and temperature.
-
Solution: Systematically optimize the ESI source parameters for perindopril and perindoprilat. Both positive and negative ionization modes have been used successfully; therefore, it is advisable to test both to determine the optimal polarity for your specific instrument and conditions.[5][17]
-
Issue 2: High Matrix Effects Leading to Poor Accuracy and Precision
Symptoms: Inconsistent results, high variability between replicate injections, and failure to meet accuracy and precision acceptance criteria during method validation.
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the target analytes (ion suppression or enhancement).
-
Causality: Co-eluting matrix components compete with the analytes for ionization, leading to unreliable quantification.
-
Solution: Implement a more rigorous sample preparation technique. While protein precipitation is a simple method, it may not be sufficient for removing all interferences.[4][6] Consider using:
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts by partitioning the analytes into an immiscible organic solvent.[18]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing matrix components and concentrating the analytes.[5] Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are often a good choice for perindopril and perindoprilat.[5]
-
-
-
Inadequate Chromatographic Separation: If matrix components co-elute with the analytes, matrix effects are more likely.
-
Causality: Overlapping chromatographic peaks prevent the mass spectrometer from selectively detecting the target analytes.
-
Solution: Optimize the chromatographic gradient to achieve better separation between the analytes and the interfering peaks. A longer, shallower gradient can often improve resolution.
-
Issue 3: Analyte Instability During Sample Preparation and Analysis
Symptoms: Decreasing analyte response over a sequence of injections, or low recovery values.
Potential Causes & Solutions:
-
Hydrolytic Degradation: Perindopril, an ester prodrug, is susceptible to hydrolysis, converting it to the active metabolite perindoprilat.[17]
-
Causality: This degradation can occur at inappropriate pH values or elevated temperatures.
-
Solution: Maintain samples at a low temperature (on ice or in a cooled autosampler) throughout the sample preparation and analysis process. Ensure the pH of all solutions is controlled.
-
-
Freeze-Thaw Instability: Repeated freezing and thawing of biological samples can lead to analyte degradation.
-
Causality: The formation of ice crystals and changes in solute concentration during the freeze-thaw process can damage the analyte.
-
Solution: Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. Stability studies should be conducted to assess the impact of freeze-thaw cycles.[4]
-
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Perindopril and Perindoprilat in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., Ramipril).[5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Perindopril: m/z 369.2 → 172.1[4]
-
Perindoprilat: m/z 341.2 → 172.1
-
Ramipril (IS): m/z 417.2 → 234.1
-
-
Optimize collision energy and other MS parameters for each transition.
Protocol 2: HPLC-UV Method for Perindopril in Pharmaceutical Formulations
This protocol is suitable for assay and stability testing of perindopril tablets.
1. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of perindopril to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a mixture of acetonitrile and water), sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 2.5) and acetonitrile.[19]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Data Presentation
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Perindopril Quantification
| Parameter | Perindopril | Perindoprilat | Reference |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | [4] |
| LLOQ (ng/mL) | 0.5 | 0.5 | [4] |
| Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal | [4] |
| Precision (%CV) | < 15% | < 15% | [4] |
| Recovery (%) | 80 - 110 | 80 - 110 | [4] |
Table 2: Typical Performance Characteristics of HPLC-UV Methods for Perindopril Quantification
| Parameter | Value | Reference |
| Linearity Range (µg/mL) | 24 - 56 | [20] |
| LOD (µg/mL) | 0.0356 (for isomer II) | [7] |
| LOQ (µg/mL) | 0.1078 (for isomer II) | [7] |
| Accuracy (%) | 97.10 - 97.89 (for isomer II) | [7] |
| Precision (%RSD) | < 2% | [15] |
Visualizations
Caption: LC-MS/MS experimental workflow for perindopril quantification.
Sources
- 1. (PDF) ANALYTICAL METHODS OF PERINDOPRIL, REVIEW [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. moh.gov.bw [moh.gov.bw]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ajchem-a.com [ajchem-a.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Validation & Comparative
Validation of Analytical Methods for Perindopril Enantiomeric Purity: A Comparative Technical Guide
Executive Summary
Perindopril Erbumine is a long-acting ACE inhibitor used in the treatment of hypertension and heart failure. Its pharmacological potency and safety profile are strictly dependent on its stereochemistry. Perindopril contains five chiral centers; however, the active pharmaceutical ingredient (API) is the tert-butylamine salt of the
The presence of enantiomeric impurities—specifically the R-isomers or diastereomers—can alter the drug's efficacy or introduce toxicity. Consequently, regulatory bodies (ICH, USP, EP) mandate rigorous validation of analytical methods to quantify these impurities.
This guide provides a comparative technical analysis of the two dominant methodologies for Perindopril chiral analysis: Chiral Reversed-Phase HPLC (RP-HPLC) and Capillary Electrophoresis (CE) , alongside emerging Supercritical Fluid Chromatography (SFC) techniques.
The Stereochemical Challenge
Perindopril's structure presents a unique analytical challenge due to its multiple chiral centers, leading to a theoretical 32 stereoisomers. However, in a synthesis context, the primary critical quality attribute (CQA) is the resolution of the active S-Perindopril (Eutomer) from its R-Perindopril enantiomer (Distomer) and immediate diastereomers.
Method Selection Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate analytical technique based on laboratory constraints and data requirements.
Figure 1: Decision matrix for selecting the optimal chiral analysis method for Perindopril.
Comparative Methodologies
Method A: The Gold Standard – Chiral RP-HPLC
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) remains the industry standard due to its robustness and transferability.
Mechanism: This method relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., Beta-Cyclodextrin or Amylose derivatives) immobilized on the silica support.
Protocol (Validated per Literature [1, 2]):
-
Column: ChiraDex (β-cyclodextrin bonded to spherical silica), 5 µm, 4.0 x 250 mm.
-
Mobile Phase: Phosphate Buffer (50 mM, pH 3.0) : Acetonitrile (45:55 v/v).[1][2][3]
-
Detection: UV at 210 nm.[2]
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
Performance Characteristics:
-
Resolution (
): > 2.0 between S- and R-enantiomers.
Method B: The Niche Alternative – Capillary Electrophoresis (CE)
CE is advantageous for laboratories with limited solvent disposal capacity or extremely small sample volumes.
Mechanism: Chiral recognition occurs in the background electrolyte (BGE) where a chiral selector (Cyclodextrin) is added. The enantiomers migrate at different velocities due to differences in their complexation constants with the selector.
Protocol (Validated per Literature [1, 3]):
-
Capillary: Fused silica, 48.5 cm effective length.
-
Background Electrolyte (BGE): 100 mM Phosphate buffer (pH 7.0) containing 10 mM 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Modifier: Methanol (15% v/v) added to BGE to adjust electroosmotic flow (EOF).
-
Detection: Diode Array at 210 nm.
Performance Characteristics:
-
LOD: ~14.7 µg/mL (Significantly higher than HPLC).
-
Migration Order: R-Perindopril followed by S-Perindopril.[3][4]
Method C: The Modern Contender – Chiral SFC (Supercritical Fluid Chromatography)
While less historically established for Perindopril than HPLC, SFC is rapidly gaining traction for chiral screening due to its speed and "green" profile.
Recommended Protocol (Optimization Required):
-
Column: Chiralpak AD-H or IG (Amylose-based).
-
Mobile Phase: CO
(80%) : Methanol with 0.1% Isopropylamine (20%). -
Back Pressure: 120 bar.
-
Advantage: Analysis time often < 5 minutes compared to 15-20 mins for HPLC.
Comparative Data Analysis
The following table summarizes the performance metrics of the HPLC and CE methods based on validated experimental data [1, 4].
| Parameter | Chiral RP-HPLC (Method A) | Capillary Electrophoresis (Method B)[2] |
| Chiral Selector | HP- | |
| LOD (µg/mL) | 2.3 (High Sensitivity) | 14.7 (Lower Sensitivity) |
| Linear Range | 5 – 150 µg/mL | 25 – 800 µg/mL |
| Solvent Usage | High (Acetonitrile/Buffer) | Very Low (Aqueous Buffer) |
| Analysis Time | ~10-15 mins | ~8-12 mins |
| Robustness | High (Standard QC friendly) | Moderate (Sensitive to pH/Temp) |
Expert Insight: While CE offers a greener profile, HPLC is the superior choice for impurity profiling where detecting trace enantiomers (<0.1%) is required, evidenced by the significantly lower Limit of Detection (LOD).
Validation Framework (ICH Q2(R2))
To ensure the reliability of the chosen method, validation must follow the ICH Q2(R2) guidelines. This recent revision emphasizes a lifecycle approach to validation.[5]
The Validation Lifecycle
The following diagram outlines the sequence of validation experiments required to demonstrate "fitness for purpose."
Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines.
Key Validation Parameters for Perindopril[2][3][6][7][8][9]
-
Specificity:
-
Protocol: Inject pure S-Perindopril, R-Perindopril, and known degradation products (e.g., Perindoprilat).
-
Acceptance: No peak interference at the retention time of the main peak. Resolution (
) between enantiomers must be (Baseline separation).
-
-
Linearity:
-
Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of nominal concentration).
-
Acceptance: Correlation coefficient (
) .[6]
-
-
Accuracy (Recovery):
-
Protocol: Spike placebo with S-Perindopril at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
-
-
Precision (Repeatability):
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance: RSD of peak area
(for HPLC) or slightly higher for CE.
-
References
-
El-Gizawy, S., et al. (2014).[7] Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods (RSC).[1]
-
Farmacia Journal. (2017). Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC.
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures.
-
Waters Corporation. (2010). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System.
Sources
- 1. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Advanced Method Development Guide: Relative Retention Time (RRT) for 1''-epi-Perindopril
Part 1: Executive Summary & Technical Context
The Stereochemical Challenge
Perindopril is a complex ACE inhibitor with five chiral centers. Its synthesis and stability profile are prone to stereoisomeric impurities. The most critical of these is 1''-epi-Perindopril (often designated as Impurity F in EP/USP monographs).[1]
Structurally, 1''-epi-Perindopril differs from the active pharmaceutical ingredient (API) by the inversion of a single chiral center. This subtle difference results in extremely similar physicochemical properties, making chromatographic separation difficult.[1]
The "Rotamer" Trap
Unlike typical small molecules, Perindopril exists as rotamers (cis/trans isomers around the amide bond) in solution. At ambient temperatures, these rotamers interconvert slowly on the chromatographic timescale, leading to:
-
Peak splitting (doublets).
-
Excessive band broadening.
-
Inconsistent Retention Times (RT).
Critical Insight: Accurate RRT determination for 1''-epi-Perindopril requires a thermodynamically controlled environment (usually elevated column temperature >40°C) to force rapid rotamer interconversion, coalescing them into a single, sharp peak.[1]
Part 2: Comparative Methodologies
This guide compares the Standard Pharmacopoeial Approach (EP/USP) against an Optimized UPLC Approach .
Table 1: Method Parameters Comparison
| Parameter | Method A: Standard Pharmacopoeial (HPLC) | Method B: Optimized High-Throughput (UPLC) |
| Objective | Regulatory Compliance (QC Release) | R&D Screening / High Throughput |
| Stationary Phase | L1 (C18) or Base-Deactivated C8, 5 µm | Hybrid Silica C18, 1.7 µm |
| Column Dimensions | 250 x 4.6 mm | 100 x 2.1 mm |
| Mobile Phase A | Buffer pH 2.0 (Perchlorate or Phosphate) | 0.1% Perchloric Acid in Water (pH ~1.[1]5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (often ~25-30% B) | Gradient |
| Temperature | 50°C (Critical for rotamer coalescence) | 45°C - 60°C |
| Typical RT (API) | ~25.0 min | ~4.5 min |
| Target RRT (Imp F) | ~1.6 | ~1.1 - 1.2 (Shift due to gradient) |
| Resolution (Rs) | > 3.0 | > 2.0 |
Analysis of Method A (The Gold Standard)
The EP method relies on a low pH (2.0) to suppress the ionization of the carboxylic acid groups, maximizing retention on the hydrophobic stationary phase.
-
Pros: Robust, widely accepted for regulatory filing.[1]
-
Cons: Long run times (>40 mins); high temperature (50°C) can degrade the column over time if not silica-hybrid based.[1]
Analysis of Method B (The Alternative)
Using sub-2-micron particles allows for higher linear velocities.[1]
-
Pros: 5x faster; reduced solvent consumption.[1]
-
Cons: The gradient compression effect often reduces the RRT gap between Perindopril and Impurity F. While faster, the selectivity (alpha) decreases, requiring stricter system suitability criteria.
Part 3: Experimental Protocol for RRT Determination
This protocol describes the self-validating workflow to determine the RRT of 1''-epi-Perindopril using Method A conditions.
Reagent Preparation
-
Buffer Solution: Dissolve 2.0 g of Sodium Octanesulfonate (ion-pairing agent) in 1000 mL water.[1] Adjust pH to 2.0 ± 0.05 using a mixture of Perchloric Acid/Water (1:1).[1][2]
-
Why Perchloric Acid? It provides low UV cutoff and excellent ion-pairing stability compared to phosphate at this low pH.[1]
-
-
Mobile Phase: Mix Buffer and Acetonitrile (Typical ratio 65:35 v/v).[1][2][3] Degas.
System Equilibration (The "Thermal Lag" Check)
-
Set column oven to 50°C .
-
Crucial Step: Allow the column to equilibrate for at least 45 minutes.
-
Validation: Inject a standard. If the peak is split or has a "shoulder," the internal column temperature has not yet reached 50°C. Rotamers are still separating. Wait 15 more minutes.
Injection Sequence
-
Blank: (Mobile Phase) - Verify baseline.
-
System Suitability Solution: Contains Perindopril + Impurity F (1''-epi).
-
Sample Solution: Test sample.
Calculation
Calculate the Relative Retention Time (RRT) using the formula:
Where:
Part 4: Visualization of Analytical Logic
The following diagram illustrates the critical decision-making process for System Suitability, specifically addressing the Rotamer issue unique to Perindopril.
Caption: Logic flow for Perindopril RRT determination, emphasizing thermal control for rotamer management.
Part 5: Data Summary & Acceptance Criteria
The following RRT values are typical for the EP Isocratic Method (Method A). Note that RRT is sensitive to the exact organic modifier percentage.
| Peak Identity | Approximate RT (min) | Typical RRT (vs Perindopril) | Acceptance Limit (RRT) |
| Perindopril | 25.0 | 1.00 | N/A |
| Impurity B | 17.0 | ~0.68 | 0.65 - 0.71 |
| Impurity E | 30.0 | ~1.20 | 1.15 - 1.25 |
| Impurity F (1''-epi) | 40.0 | ~1.60 | 1.55 - 1.65 |
Note: In gradient methods (Method B), Impurity F often elutes much closer to the main peak (RRT ~1.1 - 1.2).[1]
Troubleshooting RRT Shifts
If the RRT of Impurity F drifts outside the acceptance limit:
-
Check pH: 1''-epi-Perindopril is sensitive to pH changes.[1] If pH > 2.2, retention decreases significantly.[1]
-
Check Temperature: If RRT increases, the temperature may be too low.
-
Ion-Pairing Agent: Ensure Sodium Octanesulfonate is fully dissolved; it governs the retention of the amine functionality.
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.) . Perindopril tert-butylamine Monograph 2019. Strasbourg, France: EDQM. Available at: [Link][1]
-
Medenica, M., et al. "Separation of Perindopril and its Impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis, Vol 40, Issue 5. Available at: [Link][1]
-
Veeprho Laboratories . Perindopril EP Impurity F Structure and Data. Available at: [Link][1]
Sources
Comparative Guide: System Suitability for Perindopril EP Impurity I Analysis
[1]
Content Type: Technical Comparison Guide Subject: Perindopril tert-Butylamine (Perindopril Erbumine) Stereochemical Purity Focus: EP Impurity I (Stereoisomer) Separation Audience: Analytical Scientists, QC Managers, Method Development Chemists[1][2]
Executive Summary & Technical Context[1][3][4][5][6][7]
In the analysis of Perindopril tert-Butylamine, Impurity I represents a critical stereochemical challenge. Unlike degradation products (e.g., Perindoprilat/Impurity A) which are chemically distinct, Impurity I is a diastereomer—specifically the (1R)-epimer of the butyl side chain.[1][2]
Separating this stereoisomer requires high selectivity.[1][2] The European Pharmacopoeia (EP) mandates a rigorous, often cumbersome isocratic method involving toxic perchlorates and high column temperatures.[1][2] This guide objectively compares the Standard EP Method against a Modern UHPLC/Core-Shell Alternative , demonstrating how modern stationary phases can reduce run times by 8x while maintaining system suitability.[1][2]
The Target Analyte: Impurity I
-
Chemical Nature: (2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid.[1][2][3][4][5]
-
Criticality: It is an intermediate/byproduct of the synthesis that possesses different pharmacological potency and must be strictly controlled (typically < 0.5%).[1][2]
Analytical Workflow & Decision Tree
The following diagram outlines the decision logic for selecting the appropriate methodology based on lab capabilities and regulatory requirements.
Figure 1: Decision matrix for selecting between the compendial EP method and high-throughput alternatives.
Method Comparison: The Benchmark vs. The Alternative
Method A: The EP Standard (Benchmark)
The current European Pharmacopoeia monograph utilizes a "brute force" approach to achieve stereoselectivity.[1][2] It relies on Sodium Heptane Sulfonate (ion-pairing) and Pentanol (modifier) at high temperatures to force the separation of the diastereomers.[1][2]
-
Column: L1 (C18), 5 µm, 250 x 4.6 mm (e.g., Inertsil ODS-3).[1][2]
-
Mobile Phase: Sodium Heptane Sulfonate (pH 2.0 w/ Perchloric Acid) : ACN : Pentanol (78 : 21 : 0.3 v/v/v).[1][2]
-
Conditions: Flow 0.8 mL/min, 50°C Column Temp , 15°C Sample Temp.
Method B: Optimized Core-Shell/UHPLC (Alternative)
Modern columns with solid-core particles (Core-Shell) or sub-2-micron particles provide higher theoretical plates, allowing for separation based on intrinsic selectivity rather than complex mobile phase modifiers.[1][2]
-
Column: Core-Shell C18 (e.g., Kinetex 2.6 µm) or UHPLC HSS C18 (1.8 µm).[1][2]
-
Mobile Phase: 0.1% Perchloric Acid or Phosphate Buffer (pH 2.5) : Acetonitrile (Gradient).[1][2]
-
Conditions: Flow 0.6–1.0 mL/min, 40°C.
Comparative Performance Data
| Metric | Method A (EP Standard) | Method B (Modern Alternative) | Impact |
| Run Time | ~180 minutes | ~20 minutes | 9x Faster |
| Resolution (Rs) | 1.8 – 2.5 | 2.5 – 4.0 | Improved Selectivity |
| Solvent Usage | ~144 mL per run | ~15 mL per run | 90% Waste Reduction |
| Reagent Toxicity | High (Perchlorate + Pentanol) | Low (Dilute Acid/Buffer) | Safer Workflow |
| Backpressure | 100 – 150 bar | 400 – 800 bar | Requires UHPLC/HPLC+ |
System Suitability Criteria (SSC)
The validity of any Perindopril analysis hinges on the System Suitability Test (SST).[1][2] Because Impurity I is a stereoisomer, it elutes very close to the main peak.[2]
Critical Parameter 1: Peak-to-Valley Ratio (Hp/Hv)
The EP specifically uses the Peak-to-Valley ratio rather than standard resolution for this difficult separation.[1][2]
-
Definition:
is the height of the impurity peak above the baseline; is the height of the lowest point of the curve separating this peak from the Perindopril peak.[2] -
Requirement:
-
Why it matters: This metric is more sensitive than standard resolution (
) when peaks overlap significantly (tailing).[1][2]
Critical Parameter 2: Symmetry Factor (T)
Perindopril peaks are prone to tailing due to the amine functionality interacting with residual silanols.[1][2]
-
Requirement: 0.8
T 1.5 -
Troubleshooting: If
, the column may be aging, or the mobile phase pH is too high (insufficient protonation of silanols).[1][2]
Critical Parameter 3: Sensitivity (S/N)
Impurity I must be quantifiable at the reporting threshold (0.1%).
-
Requirement: S/N
10 for the Reporting Threshold solution.
Detailed Experimental Protocol (Self-Validating)
This protocol describes the Method B (Core-Shell) approach, as it represents the modern standard for R&D and non-compendial release.[1][2]
Step 1: Mobile Phase Preparation[2]
-
Mobile Phase A: Dissolve 2.0 g Sodium Perchlorate in 1000 mL water. Adjust pH to 2.5 ± 0.1 with dilute Perchloric Acid. (Note: Perchlorate is used here to mimic EP selectivity but can be swapped for Phosphate pH 2.5 for Green Chemistry if validated).
Step 2: Standard Preparation[1][2]
-
Stock Solution: 1.0 mg/mL Perindopril tert-Butylamine in Mobile Phase A.
-
Impurity Spike: Spike Stock Solution with 0.5% w/w of Impurity I Standard (CAS 145513-33-3).[1][2]
-
Sensitivity Solution: Dilute Stock to 0.001 mg/mL (0.1%).
Step 3: Chromatographic Setup[2][5][12]
Step 4: System Suitability Execution[2]
-
Equilibrate: Run MP A:B (85:15) for 20 mins.
-
Sensitivity Injection: Inject 10 µL of Sensitivity Solution. Verify S/N > 10.
-
Resolution Injection: Inject 10 µL of Spiked Stock.
-
Calculate: Resolution (
) between Perindopril and Impurity I. -
Pass Criteria:
(Self-imposed stricter limit than EP).
-
Troubleshooting Logic
When system suitability fails, use this logic flow to diagnose the root cause without guessing.
Figure 2: Troubleshooting flow for common Perindopril SST failures.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024).[1][2] Perindopril tert-butylamine Monograph 2019. European Pharmacopoeia (Ph.[1][2][6][9] Eur.) 11th Edition. [Link][1][2]
-
Waters Corporation. (2010).[1][2] Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Application Note 720003366EN.[1][2] [Link]
-
Phenomenex. (2018).[1][2] Optimization of Perindopril Impurity Profiling using Core-Shell Technology. Technical Guide. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Perindopril Erbumine. [Link]
Sources
- 1. Perindopril EP Impurity I | Manasa Life Sciences [manasalifesciences.com]
- 2. drugfuture.com [drugfuture.com]
- 3. CAS 145513-33-3 | Perindopril EP Impurity I – Leading Supplier for Pharmaceutical Research [chemicea.com]
- 4. veeprho.com [veeprho.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Perindopril Impurity 1 | Manasa Life Sciences [manasalifesciences.com]
A Comparative Guide to the Qualification of 1''-epi-Perindopril as a Secondary Reference Standard
This guide provides a comprehensive framework for the qualification of a 1''-epi-Perindopril secondary reference standard. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. By synthesizing regulatory principles with practical experimental protocols, this document outlines a robust, self-validating system for establishing a traceable and reliable secondary standard essential for routine analysis and quality control.
Introduction: The Analytical Imperative for Characterized Reference Standards
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular disease.[1][2] As a prodrug, it is hydrolyzed in the liver to its active metabolite, perindoprilat.[1] The synthesis of Perindopril, a complex molecule with multiple chiral centers, can lead to the formation of various stereoisomers, including diastereomers like 1''-epi-Perindopril.[3][4] These related substances must be meticulously monitored and controlled to ensure the drug's efficacy and safety.[5]
Accurate analytical testing, which forms the bedrock of pharmaceutical quality control, is critically dependent on high-quality reference standards. While primary reference standards from pharmacopeias (e.g., USP, EP) are the ultimate benchmark, their use in routine, high-throughput testing is often constrained by high cost and limited availability.[6][7] This necessitates the establishment of well-characterized secondary reference standards (also known as working standards).
A secondary reference standard is qualified against the primary standard and serves as the in-house benchmark for routine analyses.[8] Regulatory bodies like the FDA and the European Pharmacopoeia explicitly permit the use of secondary standards, provided their traceability to the primary standard is unequivocally demonstrated through rigorous comparative testing.[7][9] This guide details the essential experiments and data evaluation required to qualify a batch of 1''-epi-Perindopril as a secondary reference standard.
The Qualification Framework: Establishing Traceability
The core principle of qualifying a secondary standard is to demonstrate its equivalence in identity, purity, and potency to the primary reference standard.[6][7] This process establishes a documented chain of traceability, ensuring that measurements made using the secondary standard are consistent with those that would be obtained using the primary standard.[9][10]
The qualification workflow is a systematic process that moves from initial material sourcing to final certification.
The entire process must be governed by a pre-approved protocol that specifies the tests to be performed, the methods to be used, and the acceptance criteria for each test.
Experimental Design and Comparative Data Analysis
The qualification involves a head-to-head comparison of the candidate secondary standard (SS) with the primary standard (PS). The objective is not necessarily to prove that the SS is of higher purity than the PS, but rather that it is suitable for its intended analytical purpose and that its properties are well-characterized relative to the PS.
Identity Confirmation
The first step is to confirm that the candidate material is indeed 1''-epi-Perindopril. This is typically achieved using spectroscopic "fingerprinting" techniques.
-
Rationale: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) provide a unique vibrational fingerprint of a molecule. Comparing the FTIR spectrum of the SS to that of the PS provides strong evidence of identical molecular structure. Mass Spectrometry (MS) is used to confirm the molecular weight.[11]
-
Methodology: An FTIR spectrum of the SS is overlaid with the spectrum of the PS. For MS, the molecular ion peak is verified against the theoretical mass.
-
Acceptance Criteria: The FTIR spectrum of the SS must be visually superimposable with the spectrum of the PS in the fingerprint region (approx. 1500-600 cm⁻¹). The observed molecular weight by MS should be consistent with the chemical formula of 1''-epi-Perindopril (C₁₉H₃₂N₂O₅, Mol. Wt.: 368.47 g/mol ).[4][12]
Table 1: Hypothetical Identity Confirmation Data
| Test | Method | Primary Standard (PS) | Candidate Secondary Standard (SS) | Result |
| Identity | FTIR | Spectrum on file | Conforms to PS spectrum | Pass |
| Molecular Weight | LC-MS | m/z = 369.23 [M+H]⁺ | m/z = 369.24 [M+H]⁺ | Pass |
Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for evaluating purity and assigning a potency value (assay) to the secondary standard.[13]
-
Rationale: A validated, stability-indicating HPLC method is used to separate 1''-epi-Perindopril from other related substances and potential degradation products.[14][15] The assay of the SS is determined by direct comparison of its peak area response to that of the PS, which has an officially assigned potency. This direct comparison establishes traceability.[7]
-
Methodology: Solutions of the PS and SS at the same nominal concentration are prepared and injected into the HPLC system. The purity is determined by the area percent method, and the assay of the SS is calculated against the PS.
-
Acceptance Criteria:
-
Purity: The chromatographic purity of the SS should be high (typically ≥98.0%). No single unidentified impurity should be greater than a pre-defined threshold (e.g., 0.15%).
-
Assay: The assay value of the SS should be close to that of the PS, typically within a range of 98.0% to 102.0% on an as-is basis.
-
Stereoisomeric Purity
For a stereoisomer like 1''-epi-Perindopril, it is crucial to determine its purity relative to other Perindopril isomers.
-
Rationale: Perindopril has five stereocenters, making the separation of its various diastereomers challenging but essential. Chiral HPLC methods, often employing cyclodextrin-based or ovomucoid chiral stationary phases, are required to resolve these isomers.[16][17][18] This test ensures that the standard is predominantly the desired 1''-epi isomer and quantifies the levels of other isomers.
-
Methodology: A specific chiral HPLC method is used to separate 1''-epi-Perindopril from Perindopril and other potential diastereomers.
-
Acceptance Criteria: The stereoisomeric purity should be high, with the main peak corresponding to 1''-epi-Perindopril being the large majority of the total isomeric peak area (e.g., ≥99.0%).
Table 2: Hypothetical Purity and Assay Comparison Data
| Test | Method | Primary Standard (PS) | Candidate Secondary Standard (SS) | Acceptance Criteria | Result |
| Chromatographic Purity | HPLC | 99.9% | 99.8% | ≥98.0% | Pass |
| Largest Unidentified Impurity | HPLC | 0.04% | 0.06% | ≤0.15% | Pass |
| Stereoisomeric Purity | Chiral HPLC | Not Applicable¹ | 99.5% (1''-epi) | ≥99.0% | Pass |
| Assay (as-is) | HPLC | 100.0% (Assigned Value) | 99.7% | 98.0% - 102.0% | Pass |
¹ A primary standard for an impurity may not have its own isomeric purity profile characterized; the focus is on its use to quantify the impurity in the main drug substance.
Sources
- 1. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perindopril - Wikipedia [en.wikipedia.org]
- 3. 1'',2-DI-EPI-PERINDOPRIL, (±)- [drugs.ncats.io]
- 4. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. who.int [who.int]
- 11. pharmtech.com [pharmtech.com]
- 12. Perindopril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (PDF) A STABILITY-INDICATING LC-MS METHOD FOR DETERMINATION OF PERINDOPRIL AND ITS PROCESS RELATED IMPURITIES [academia.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. farmaciajournal.com [farmaciajournal.com]
A Comparative Analysis of the Stability of Perindopril Erbumine and Perindopril Arginine Salts and Their Impurity Profiles
In the landscape of angiotensin-converting enzyme (ACE) inhibitors, perindopril stands as a cornerstone for the management of hypertension and cardiovascular disease. Formulated as a prodrug, its efficacy is realized upon in vivo hydrolysis to the active metabolite, perindoprilat. The choice of the salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its stability, manufacturability, and shelf-life. Perindopril is primarily available in two salt forms: perindopril erbumine (tert-butylamine salt) and perindopril arginine. This guide provides an in-depth comparative analysis of the stability of these two salts, with a focus on their degradation pathways and impurity profiles, to inform researchers, scientists, and drug development professionals.
Chemical and Physicochemical Distinctions: The Foundation of Stability
Perindopril erbumine and perindopril arginine are pharmacologically equivalent, delivering the same active moiety to achieve their therapeutic effect. The primary distinction lies in the counter-ion—tert-butylamine for the erbumine salt and L-arginine for the arginine salt. This seemingly subtle difference in chemical composition has significant ramifications for the physicochemical properties of the API, most notably its stability.
The arginine salt of perindopril was specifically developed to enhance the stability of the molecule.[1][2] Perindopril arginine exhibits greater stability, particularly in challenging environmental conditions of high temperature and humidity, when compared to perindopril erbumine.[1][3] This improved stability profile translates to a longer shelf-life for the arginine salt, typically three years, compared to the two-year shelf-life often associated with the erbumine salt.[2]
Degradation Pathways of Perindopril: A Tale of Hydrolysis and Cyclization
Perindopril, irrespective of its salt form, is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester group of the perindopril molecule can be hydrolyzed to form perindoprilat, its active metabolite. While this conversion is desired in vivo, its occurrence during storage compromises the dosage accuracy of the prodrug.
-
Cyclization (Intramolecular Aminolysis): Perindopril can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[4] This degradation pathway is accelerated by the presence of moisture and heat.
The key difference in the stability of the two salts lies in the rate at which these degradation reactions occur, with the arginine salt demonstrating a greater resistance to these chemical transformations.
Comparative Stability Under Stress: A Quantitative Look at Degradation
Forced Degradation Profile of Perindopril Erbumine
Studies on perindopril erbumine have demonstrated its susceptibility to degradation under various stress conditions.
| Stress Condition | Reagents and Duration | Observed Degradation | Key Degradation Products | Reference |
| Acidic Hydrolysis | 1 N HCl at room temperature for 24 hours | 43.6% | Impurity 1 and Impurity 3 | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 2 hours | 16.87% | Impurity 1 and Impurity 2 | [5] |
| Oxidative Degradation | 3% H₂O₂ for 24 hours | 14.96% | Impurity 3 and Impurity 4 | [5] |
| Thermal Degradation | 105°C for 7 days | 10.33% | Impurity 1 and Impurity 3 | [5] |
| Photodegradation | 1.2 million lux hours | 8.81% | Impurity 1 and Impurity 3 | [5] |
Table 1: Summary of Forced Degradation Studies on Perindopril Erbumine. Note: Impurity identification numbers are as designated in the cited study.
Forced Degradation Profile of Perindopril Arginine
Forced degradation studies on perindopril arginine highlight its enhanced resilience to stress conditions compared to the erbumine salt.
| Stress Condition | Reagents and Duration | Observed Degradation | Key Degradation Products | Reference |
| Acidic Hydrolysis | 1 N HCl at 70°C for 3 hours | Significant Degradation | Not specified | [6] |
| Alkaline Hydrolysis | 1 N NaOH at 70°C for 3 hours | Significant Degradation | Not specified | [6] |
| Oxidative Degradation | 30% H₂O₂ at 70°C for 3 hours | Significant Degradation | Not specified | [6] |
| Thermal Degradation | 70°C for 48 hours | Significant Degradation | Not specified | [6] |
| Photodegradation | UV light for 48 hours | Moderate Degradation | Not specified | [6] |
Table 2: Summary of Forced Degradation Studies on Perindopril Arginine. Note: The term "significant degradation" is used as reported in the study, without specific percentages provided.
While the conditions in the cited studies are not identical, the general trend indicates that perindopril erbumine is more susceptible to degradation, particularly under hydrolytic and thermal stress. The claim of the arginine salt being "50% more stable" is a noteworthy indicator of this difference, though the specific experimental validation for this figure is not detailed in the available literature.[2][7]
Experimental Protocols for Stability Assessment
The evaluation of the stability of perindopril salts and the quantification of their impurities are predominantly carried out using stability-indicating High-Performance Liquid Chromatography (HPLC) methods.
Representative Stability-Indicating HPLC Method
The following protocol is a representative example synthesized from various published methods for the analysis of perindopril and its impurities.[5][8][9]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the perindopril salt (erbumine or arginine) in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., heat, acid, base, oxidant, light).
-
Neutralize the samples if necessary and dilute to a final concentration suitable for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizing the Process: Degradation Pathways and Experimental Workflow
To better understand the chemical transformations and the analytical process, the following diagrams are provided.
Caption: Primary degradation pathways of perindopril.
Caption: General workflow for forced degradation studies.
Conclusion: The Superior Stability of Perindopril Arginine
For researchers and drug development professionals, the choice of perindopril arginine can mitigate risks associated with API and drug product stability, ensuring the delivery of a consistent and reliable product to patients. While both salts are therapeutically equivalent, the superior physicochemical properties of the arginine salt make it a more robust and favorable choice for formulation development.
References
-
What is the difference between perindopril (angiotensin-converting enzyme (ACE) inhibitor) arginine and perindopril erbumine in terms of treatment? - Dr.Oracle. Available at: [Link].
-
Abstract P100: Bioavailability of Arginine versus Erbumine Formulations of Perindopril in Healthy Subjects. Hypertension. 2017;70:AP100. Available at: [Link].
-
The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. Journal of Chromatographic Science. 2016;54(5):838-844. Available at: [Link].
-
Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. International Journal of Molecular Sciences. 2017;18(1):164. Available at: [Link].
- Polymorphic forms of perindopril (l)-arginine and process for the preparation thereof. Google Patents.
-
Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Perindopril Erbumine in Tablet Dosage Form. Journal of Chromatographic Science. 2014;52(4):315-320. Available at: [Link].
-
Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine and Amlodipine Besylate in Combined Dosage Form. American Journal of Advanced Drug Delivery. 2014;2(5):672-685. Available at: [Link].
-
Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. MDPI. Available at: [Link].
-
Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate in Pure and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. 2025;18(2):1-8. Available at: [Link].
-
ESTIMATION OF PERINDOPRIL ARGININE, INDAPAMIDE AND AMLODIPINE IN BULK AND FIXED DOSE COMBINATION USING STABILITY INDICATING REVERSE PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. 2020;11(12):6267-6278. Available at: [Link].
- Salt of perindopril and pharmaceutical compositions containing it. Google Patents.
-
Chemical diagram of perindopril erbumine salt. ResearchGate. Available at: [Link].
-
A new stability-indicating chromatographic ultra-performance liquid chromatography (UPLC) method has been developed and validated for determination of Perindopril Arginine (PER) and Amlodipine Besylate (AML) in their dosage form and in the presence of their degradation products. Analytical Chemistry: An Indian Journal. 2018;17(12):1-13. Available at: [Link].
-
Molecular structure and stability of perindopril erbumine and perindopril L-arginine complexes. European Journal of Medicinal Chemistry. 2009;44(1):101-108. Available at: [Link].
-
STABLE FORMULATION OF AMORPHOUS PERINDOPRIL SALTS, A PROCESS FOR THEIR PREPARATION, ESPECIALLY INDUSTRIAL PREPARATION, AND THEIR USE IN THE THERAPY OF HYPERTENSION. European Patent Office. Available at: [Link].
-
Chaudhary, B. R., & Dave, J. B. (2020). Estimation of Perindopril Arginine, Indapamide and Amlodipine in Bulk and Fixed Dose Combination using Stability Indicating Reverse Phase High-Pressure Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278. Available at: [Link].
-
Pathway of perindopril degradation. ResearchGate. Available at: [Link].
-
Bioavailability of arginine versus erbumine formulations of perindopril in healthy subjects. Medscape. Available at: [Link].
-
Australian Public Assessment Report for Perindopril arginine/amlodipine (as besylate). Therapeutic Goods Administration. 2009. Available at: [Link].
Sources
- 1. droracle.ai [droracle.ai]
- 2. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. STABLE FORMULATION OF AMORPHOUS PERINDOPRIL SALTS, A PROCESS FOR THEIR PREPARATION, ESPECIALLY INDUSTRIAL PREPARATION, AND THEIR USE IN THE THERAPY OF HYPERTENSION - Patent 1948224 [data.epo.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
- 8. primescholars.com [primescholars.com]
- 9. ijpsr.com [ijpsr.com]
Safety Operating Guide
Personal protective equipment for handling 1''-epi-Perindopril, (1''R)-
[1][2]
CAS: 145513-33-3 Synonyms: Perindopril EP Impurity I; Perindopril Related Compound I (USP) Chemical Class: Angiotensin-Converting Enzyme (ACE) Inhibitor Impurity Default Occupational Exposure Band (OEB): OEB 3/4 (0.1 – 10 µg/m³) — Assigned via Precautionary Principle[1]
Part 1: Operational Hazard Profiling
Senior Scientist Insight: As an impurity standard, 1''-epi-Perindopril is a stereoisomer of the active pharmaceutical ingredient (API), Perindopril.[1] While specific toxicological datasets for this isolated isomer are often incomplete compared to the parent drug, structural homology dictates that we must apply the Precautionary Principle .
We treat this compound as retaining the potent pharmacological activity of the parent ACE inhibitor. This means it carries risks of severe hypotension, angioedema, and reproductive toxicity (Category 1B) . The primary risk vector in a laboratory setting is inhalation of fugitive dust during weighing and transdermal absorption during solution preparation.
Hazard Identification Matrix
| Hazard Class | Risk Description | Critical Control Point |
| Reproductive Toxicity | ACE inhibitors are teratogenic (fetotoxic).[1][2] Exposure can cause congenital malformations. | Strict Exclusion: Pregnant personnel should not handle this compound. |
| Cardiovascular | Potent vasodilation. Systemic absorption may precipitate rapid hypotension (fainting). | Inhalation: Zero-tolerance for open-bench weighing. |
| Sensitization | Potential for skin and respiratory sensitization (bradykinin pathway activation). | Dermal: Double-gloving is mandatory to prevent sensitization.[1] |
Part 2: Personal Protective Equipment (PPE) Specifications[1]
This protocol utilizes a Barrier-in-Depth strategy. PPE is the secondary defense; engineering controls (containment) are primary.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 Half-Mask (if handling <100 mg in a hood).[1] | Standard N95 masks offer insufficient protection factors (APF 10) for potent compounds. P3/N100 provides 99.97% efficiency against fine particulates. |
| Dermal (Hands) | Double Nitrile Gloves (Accelerator-free).[1] • Inner Layer: Bright color (e.g., Orange/White).[1]• Outer Layer: Dark color (e.g., Blue/Purple). | Visual Breach Detection: Contrast colors allow immediate identification of tears. Nitrile offers superior chemical resistance to organic solvents used in HPLC prep (Acetonitrile/Methanol). |
| Dermal (Body) | Tyvek® Lab Coat (Closed front, elastic cuffs) or Disposable Gown .[1] | Cotton lab coats trap dust and facilitate migration of potent compounds to common areas (cafeteria/office). Disposable outer layers prevent cross-contamination. |
| Ocular | Chemical Splash Goggles (Indirect vented).[1][3] | Safety glasses leave gaps. Goggles prevent ocular absorption via dust settling or solution splash. |
Part 3: Operational Protocols & Visualization
Workflow 1: Weighing & Solid Handling (Critical Risk)
Objective: Transfer solid standard (mg quantities) from vial to volumetric flask without airborne release.
Protocol:
-
Engineering Setup: Activate Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet. Verify face velocity (0.3 – 0.5 m/s).
-
Static Control: Position an ionizing bar or anti-static gun near the balance. Why? Small organic molecules are prone to static charge, causing powder to "jump" and disperse.
-
Donning: Put on double gloves and Tyvek sleeves.
-
Transfer: Open the primary vial inside the enclosure. Weigh directly into the receiving vessel using a disposable anti-static spatula.
-
Decon: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the enclosure.
Workflow 2: Solution Preparation (Moderate Risk)
Objective: Dissolution of solid for HPLC/LC-MS analysis.
Protocol:
-
Solvent Addition: Add solvent (typically Acetonitrile/Water mix) immediately after weighing to suppress dust generation.
-
Sonication: If sonication is required, seal the flask with Parafilm and a cap. Sonicate in a bath located inside a fume hood.
-
Filtration: Use syringe filters (0.22 µm PVDF/PTFE). Caution: Pressure buildup can cause spray-back.[1] Direct syringe tip away from face.[1]
Decision Logic: PPE & Containment
The following diagram illustrates the decision-making process for handling 1''-epi-Perindopril based on physical state and quantity.
Figure 1: Risk-based decision matrix for containment and PPE selection.
Part 4: Disposal & Emergency Response
Waste Disposal Plan
Do not treat this as standard chemical waste. It is a biologically active pharmaceutical impurity.
-
Solids/Contaminated PPE: Collect in a "High Potency" hazardous waste bag (Yellow/Purple depending on local regulation). Label: "Contains Potent ACE Inhibitor - Incinerate Only."
-
Liquids: Segregate into specific "Pharmaceutically Active" liquid waste streams. Do not pour down the drain.
-
Destruction Method: High-temperature incineration (>1000°C) is required to break the pyrrolidine ring structure and ensure complete mineralization.
Emergency Spill Response (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Don PPE: Wear N100/P3 respirator and double gloves.
-
Contain: Cover spill with a damp paper towel (do not dry sweep—this generates dust).
-
Neutralize: Clean surface with 1N NaOH (alkaline hydrolysis degrades the ester moiety), followed by water and detergent.
References
-
European Pharmacopoeia (Ph. Eur.). Perindopril tert-butylamine Monograph 2019: Impurity I.[2] European Directorate for the Quality of Medicines & HealthCare.
-
Pfizer Inc.Safety Data Sheet: Nirmatrelvir (OEB 3 Benchmark). Pfizer Safety Standards. (Used as a control banding benchmark for potent small molecules).
-
SafeBridge Consultants.Occupational Health Categorization and Control Banding. SafeBridge Consultants, Inc.
-
National Institutes of Health (NIH). PubChem Compound Summary: 1''-epi-Perindopril.[1] PubChem CID 5460440.
-
U.S. Pharmacopeia (USP).General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
